Product packaging for Cobalt(ii)oxalate anhydrous(Cat. No.:CAS No. 814-89-1)

Cobalt(ii)oxalate anhydrous

Cat. No.: B213200
CAS No.: 814-89-1
M. Wt: 148.97 g/mol
InChI Key: GHVNNFKGRJGVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cobaltous oxalate is an inorganic compound with the formula CoC₂O₄. It serves as a vital precursor material in numerous advanced research applications, particularly in the development of sustainable energy technologies. Its primary research value lies in its utility as a starting point for synthesizing other functional cobalt-based materials, including metal cobalt powders and various oxides . A significant and growing area of investigation is its application in electrocatalysis. Recent studies highlight cobaltous oxalate and its bimetallic derivatives as efficient, non-precious electrocatalysts for the alkaline oxygen evolution reaction (OER) . The OER is a critical process in electrochemical water splitting for hydrogen fuel production, and cobaltous oxalate-based catalysts demonstrate superior performance, requiring a low overpotential of 330 mV to achieve a current density of 10 mA cm⁻², alongside impressive long-term stability and high faradaic efficiency . The mechanism of action involves an in-situ electrochemical transformation during catalysis, where the oxalate precursor converts into active cobalt oxyhydroxide (CoOOH) species, which are the true catalytic sites responsible for the enhanced OER activity . Furthermore, the morphology of the cobalt oxalate precursor particles, which can be controlled during synthesis via methods like pulsed electromagnetic fields (PEMF), is crucial for determining the properties and performance of the final material . This compound is provided For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2CoO4 B213200 Cobalt(ii)oxalate anhydrous CAS No. 814-89-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

814-89-1

Molecular Formula

C2H2CoO4

Molecular Weight

148.97 g/mol

IUPAC Name

cobalt;oxalic acid

InChI

InChI=1S/C2H2O4.Co/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);

InChI Key

GHVNNFKGRJGVLD-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)O.[Co]

Other CAS No.

814-89-1

physical_description

Solid;  Rapidly absorbs moisture from the air forming hydrates;  [Merck Index] Pink hygroscopic powder;  [Alfa Aesar MSDS]

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Synthesis Methodologies for Cobaltous Oxalate Compounds

Precipitation Techniques for Cobaltous Oxalate (B1200264)

Precipitation is a widely utilized method for synthesizing cobaltous oxalate due to its relative simplicity and scalability. This process involves the reaction of a soluble cobalt salt with an oxalate-containing solution to form the insoluble cobaltous oxalate, which then precipitates out of the solution.

Co-precipitation is a technique where multiple metal ions are precipitated simultaneously from a solution. In the context of cobaltous oxalate, this approach is particularly relevant for the synthesis of mixed-metal oxalates, which can serve as precursors for multi-component oxides. For instance, in the recycling of lithium-ion batteries, cobalt and nickel can be co-precipitated as mixed oxalates from leach liquors using oxalic acid as the precipitating agent. mdpi.com The efficiency of this process is influenced by factors such as temperature and pH. mdpi.com Studies have shown that a temperature of around 50–55 °C is optimal for this precipitation. mdpi.com

The co-precipitation method can also be applied to recover cobalt, nickel, and manganese from the organic leach solutions of spent lithium-ion batteries. mdpi.com By adjusting the molar ratio of the metal ions to oxalic acid, the recovery percentages of the metals can be controlled. mdpi.com For example, at a molar ratio of 1:7.5 (M²⁺:H₂C₂O₄), recovery rates of 99.26% for cobalt, 98.93% for nickel, and 94.01% for manganese have been achieved. mdpi.com However, higher molar ratios can lead to the co-extraction of other elements like lithium and aluminum, which reduces the purity of the final product. mdpi.com

A study on the synthesis of NMC-721 (Lithium Nickel Manganese Cobalt Oxide) cathode precursors utilized oxalate co-precipitation. The resulting precursor had a transition metal ratio of 7.5:1.5:1, indicating a higher nickel content and lower manganese content than initially targeted, a characteristic attributed to the oxalate co-precipitation process. n-bri.org

Controlled precipitation methods aim to exert greater command over the physical characteristics of the resulting cobaltous oxalate particles, such as their size and shape. This is achieved by carefully manipulating the reaction conditions.

Water-controlled precipitation is a template-free approach for synthesizing cobaltous oxalate nanostructures with controllable morphologies. cas.cnnih.gov By altering the solvents and the order of solution addition at ambient temperature and pressure, it is possible to selectively produce one-dimensional nanorods and nanowires or layered parallel folding nanostructures. cas.cnnih.gov This method is noted for its simplicity and potential for large-scale production. cas.cn

The process involves dissolving cobalt chloride hexahydrate and oxalic acid in solvents like N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. taylorandfrancis.com Water is then used as the precipitating agent. taylorandfrancis.com The order of addition, whether water is added to the stock solution or vice versa, plays a significant role in determining the final morphology of the cobalt oxalate nanostructures. taylorandfrancis.com

Surfactant-assisted precipitation involves the use of surfactants to influence the nucleation and growth of cobaltous oxalate crystals, thereby controlling their morphology. rsc.org Surfactants can act as soft templates, directing the growth of nanocrystallites in a specific direction. sioc-journal.cn

One study reported the synthesis of cobalt oxalate nanorods through a one-step solid-state reaction between cobalt salts and oxalic acid in the presence of polyethylene (B3416737) glycol (PEG), a nonionic surfactant. sioc-journal.cn The morphology of the resulting nanorods was found to be dependent on the type of cobalt salt used and the degree of polymerization of the PEG. sioc-journal.cn

Another approach involves the use of a surfactant, F-127, in an aqueous solution containing cobalt nitrate (B79036) and ammonium (B1175870) oxalate. sciforum.net This method, followed by calcination, can produce Co₃O₄ nanoparticles with an average size of less than 40 nm. sciforum.net The reaction temperature during precipitation also plays a crucial role in the final morphology of the particles. sciforum.net Research has also explored the use of various surfactants, including tetradecyltrimethylammonium bromide (TTAB) and polydimethylsiloxane (B3030410) (PDMS), in combination with oxalate precipitators. elte.hu It was observed that oxalate precipitators generally lead to larger and more polydisperse particles compared to carbonate precipitators. elte.hu

Table 1: Comparison of Controlled Precipitation Methods for Cobaltous Oxalate

Method Key Feature Resulting Morphology Advantages
Water-Controlled Precipitation Altering solvents and addition order 1D nanorods, nanowires, layered structures cas.cnnih.gov Simple, template-free, scalable cas.cn
Surfactant-Assisted Precipitation Use of surfactants like PEG or F-127 Nanorods, nanoparticles sioc-journal.cnsciforum.net Control over particle size and morphology rsc.orgsioc-journal.cn

Gel Growth Techniques for Cobaltous Oxalate Crystals

Gel growth is a technique used to grow high-quality single crystals of substances that are sparingly soluble in water, like cobaltous oxalate. The gel medium slows down the diffusion of reactants, allowing for controlled nucleation and crystal growth.

The agar-agar gel method is a popular choice for growing cobaltous oxalate crystals due to its simplicity and the fact that agar (B569324) gel is not pH-dependent. lbp.world This method can be carried out using either single or double diffusion techniques. lbp.world

In a typical single diffusion setup, a solution of a cobalt salt (e.g., cobalt chloride) is incorporated into the agar-agar gel. scholarsresearchlibrary.comijcrt.org After the gel sets, a solution of oxalic acid is carefully poured on top. scholarsresearchlibrary.comijcrt.org The oxalic acid then diffuses into the gel, reacting with the cobalt ions to form cobaltous oxalate crystals over a period of weeks. bhu.ac.in The concentration of the gel, the concentration of the reactants, and the aging period of the gel are all parameters that can be adjusted to control the nucleation and size of the crystals. lbp.worldijcrt.org For instance, researchers have successfully grown cobaltous oxalate crystals in test tubes using a 0.5% agar-agar gel with 0.75 M cobalt chloride and 1 M oxalic acid, with the crystals being harvested after about 45 days. scholarsresearchlibrary.com

The use of a neutral gel layer can also be employed to control nucleation, though it may not necessarily increase the final crystal size. lbp.world The morphology of the crystals grown using single diffusion, double diffusion, and neutral gel methods has been found to be similar. lbp.world

Table 2: Optimized Growth Parameters for Cobaltous Oxalate Crystals in Agar-Agar Gel

Parameter Optimized Value
Percentage of gel 2.0% ijcrt.org
Concentration of cobalt chloride 1.0 M ijcrt.org
Concentration of oxalic acid 1.0 M ijcrt.org
Volume of cobalt chloride solution 5.0 ml ijcrt.org
Volume of oxalic acid solution 15 ml ijcrt.org
Gel setting period 34 Hours ijcrt.org
Gel aging period 4 days ijcrt.org
Silica (B1680970) Gel Method

The silica gel method is a common approach for the synthesis of cobaltous oxalate crystals. This technique involves the creation of a silica gel matrix, typically by acidifying a sodium metasilicate (B1246114) solution. The gel acts as a controlled diffusion medium for the reactants, leading to the gradual formation of crystals.

In a typical procedure, a silica gel is prepared at a specific pH, for instance, pH 5, by reacting a sodium metasilicate solution with an acid like nitric acid or oxalic acid. researchgate.net The gelling process can take several days. researchgate.net Once the gel is set, solutions of a cobalt salt (e.g., cobalt nitrate) and an oxalate source (e.g., ammonium oxalate or sodium oxalate) are introduced. researchgate.netbcrec.id These reactants then diffuse through the gel, and where they meet, cobaltous oxalate crystals begin to grow.

The type of reaction vessel used, such as a straight tube or a U-tube, can influence the outcome of the synthesis. researchgate.net In a straight tube method, one reactant is often incorporated into the gel itself, while the other is added as a supernatant solution on top. bcrec.id This can lead to the direct formation of a pink crystalline powder. researchgate.net In contrast, the U-tube method involves placing the gel in the bottom of the 'U' and adding the two reactant solutions to the separate arms of the tube. researchgate.netresearchgate.net This configuration generally results in a slower diffusion rate, which can promote the growth of larger and better-formed crystals, though it often requires a longer growth period. researchgate.net For example, red block-shaped crystals have been obtained using the U-tube method over a period of 12 weeks. researchgate.net

The use of different solvents can also affect the crystallization process. In the straight tube method, the choice of solvent can influence crystallization and potentially delay the direct precipitation of the product. researchgate.net

Optimization of Gel Growth Parameters

The quality and morphology of cobaltous oxalate crystals grown in a gel medium are highly dependent on several experimental parameters. Optimizing these parameters is crucial for controlling nucleation and achieving desired crystal characteristics. lbp.world Key parameters that are often varied include the concentration of the gel, the concentration of the reactants, the aging period of the gel, and the physical dimensions of the reaction vessel. lbp.worldijcrt.org

Effect of Gel Concentration: The concentration of the gelling agent, such as agar-agar, affects the density of the gel matrix and thereby the diffusion rates of the reactants. lbp.world Experiments have been conducted with agar-agar concentrations ranging from 0.25% to 1.50%. lbp.world

Effect of Reactant Concentration: The concentrations of the cobalt salt and the oxalate source are critical. For instance, in an agar-agar gel system, concentrations of cobalt chloride and oxalic acid have been varied between 0.5M and 2.0M. bhu.ac.in The relative concentrations of the reactants can influence the location of nucleation within the gel column. lbp.world

Effect of Gel Aging: The time the gel is allowed to set and age before the introduction of reactants, known as the aging period, can also play a role. Aging periods of 2 to 3 days have been found to be optimal for growing good quality crystals in some systems. lbp.world

Effect of Reactant Volume and Placement: The volume of the reactant solutions can impact the growth of crystals. For example, when varying the amount of the second reactant solution from 10 ml to 30 ml, the location of crystal nucleation was observed to shift within the gel column, potentially due to gravitational forces. lbp.world

The following table summarizes optimized growth parameters from a study using the agar gel method for single diffusion crystal growth:

ParameterOptimized Value
Percentage of gel2.0 %
Concentration of cobalt chloride1.0M
Concentration of oxalic acid1.0M
Volume of cobalt chloride5.0 ml
Volume of oxalic acid15 ml
Gel setting period34 Hours
Gel aging period4 days

This table is based on data for growing cobalt oxalate single crystals using the agar gel method. ijcrt.org

Solution-Based Synthesis Routes

Solution-based methods offer versatile and scalable approaches for the synthesis of cobaltous oxalate with controlled morphologies. These techniques involve the precipitation of the product from a solution under specific conditions of temperature, pressure, and solvent composition.

Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes water as a solvent under high temperature and pressure to facilitate the crystallization of materials. This technique has been successfully employed to produce various cobalt oxalate compounds.

For example, purple crystals of Na₂Co₂(C₂O₄)₃(H₂O)₂ have been synthesized in high yields through hydrothermal reactions. rsc.org In another application, cobalt oxide (Co₃O₄) nanoparticles have been produced by mixing high-temperature water with an aqueous cobalt acetate (B1210297) precursor at high pressure. researchgate.net While this produces the oxide, it demonstrates the utility of hydrothermal conditions for cobalt-based material synthesis.

The morphology of the resulting cobalt oxalate can be controlled by adjusting hydrothermal parameters such as temperature and time. vjs.ac.vn For instance, a facile approach using cobalt nitrate, sodium oxalate, and ethylene (B1197577) glycol as precursors in a hydrothermal process has been used to synthesize cobalt oxide nanorods. vjs.ac.vn By varying the temperature and duration of the hydrothermal treatment, the morphological characteristics of the nanorods can be optimized. vjs.ac.vn Research has shown that at 120°C for 3 hours, nanorods with diameters of 300-500 nanometers and lengths of 1-5 micrometers can be obtained. vjs.ac.vn

Solvothermal Synthesis

Solvothermal synthesis is similar to the hydrothermal method but uses a non-aqueous solvent or a mixture of water and an organic solvent. This technique provides an effective means of controlling the size, shape, and crystallinity of the resulting cobaltous oxalate particles.

Well-defined cobaltous oxalate dihydrate (CoC₂O₄·2H₂O) microstructures with controllable morphologies, such as microrods and micropolyhedrons, have been synthesized via a simple solvothermal process. rsc.orgrsc.org The morphology of the product can be readily controlled by adjusting the composition of the solvents. rsc.orgrsc.org For instance, using a mixed water-ethylene (B12542467) glycol (EG) solution as the solvent can lead to the formation of microrods. rsc.org In a typical synthesis of microrods, cobalt chloride and oxalic acid are dissolved in a mixture of deionized water and ethylene glycol. rsc.org The resulting solution is then sealed in a Teflon-lined stainless steel autoclave and heated. rsc.org In contrast, using only deionized water as the solvent under similar conditions tends to produce micropolyhedrons. rsc.org

The following table outlines the synthesis conditions for producing different morphologies of CoC₂O₄·2H₂O:

MorphologySolventPrecursors
Microrods (MRs)Mixed water-EG solutionCobalt chloride, Oxalic acid
Micropolyhedrons (MPs)Deionized waterCobalt chloride, Oxalic acid

This table illustrates how the solvent composition in a solvothermal process can direct the morphology of the resulting cobaltous oxalate microstructures. rsc.org

Furthermore, a microemulsion-mediated solvothermal method has been used to synthesize cobaltous oxalate nanorods, which can then be thermally decomposed to produce cobalt oxide nanoparticles. capes.gov.br

Solid-State Reaction Synthesis of Cobaltous Oxalate

Solid-state reactions offer a direct and often solvent-free route to synthesize materials. These methods typically involve the intimate mixing of solid reactants, which are then heated to initiate a chemical reaction.

One-Step Solid-State Chemical Reactions

One-step solid-state chemical reactions have been developed for the synthesis of cobaltous oxalate nanorods. sioc-journal.cn This method involves the low-heating temperature solid-state reaction of a cobalt salt with oxalic acid. sioc-journal.cnsioc-journal.cn The presence of a nonionic surfactant, such as polyethylene glycol (PEG), can play a crucial role in this process. sioc-journal.cnsioc-journal.cn

In this synthetic approach, the different cobalt salts and the degree of polymerization of the surfactant can influence the morphology of the resulting nanorods. sioc-journal.cnsioc-journal.cn The surfactant is believed to act as a soft template, inducing the nanocrystallites of the product to grow in a specific direction, thereby leading to the formation of rod-like structures. sioc-journal.cnsioc-journal.cn This method is notable for its simplicity, as it can produce one-dimensional cobaltous oxalate nanorods in a single step. sioc-journal.cnsioc-journal.cn

Mechanochemical Solid-State Reactions

Mechanochemical solid-state reaction is a method employed for the synthesis of cobaltous oxalate. This technique involves the mechanical grinding of solid reactants, inducing chemical transformations through the energy supplied by milling or grinding. In this process, cobalt salts and oxalic acid are reacted directly in the solid state, often with the assistance of a nonionic surfactant like polyethylene glycol (PEG), to produce cobalt oxalate nanorods in a single step at low heating temperatures. sioc-journal.cn

The synthesis can be performed using a ball mill, where a mixture of a cobalt salt, such as cobalt acetate or cobalt nitrate, and oxalic acid are mechanically treated. cardiff.ac.ukmdpi.com For instance, cobalt oxalate dihydrate has been produced through the mechanochemical reaction of cobalt acetate and oxalic acid. cardiff.ac.uk Another approach involves grinding cobalt nitrate (Co(NO₃)₂·6H₂O) with ammonium hydrogen carbonate (NH₄HCO₃) to create a precursor, which is then thermally treated to yield cobalt oxide nanoparticles. cardiff.ac.ukresearchgate.net The mechanical activation of a mixture of cobalt oxalate and iron oxalate in a vibrating mill is a step in the synthesis of cobalt ferrite (B1171679), demonstrating the utility of mechanochemically prepared cobalt oxalate as a precursor. mdpi.com

This solvent-free or low-solvent method is recognized for its simplicity and potential to produce materials with unique characteristics, such as distorted unit cells, which can influence catalytic activity in subsequent applications. cardiff.ac.uk

Sustainable and Green Synthesis Strategies

In response to growing environmental concerns and the need for resource circularity, sustainable and green synthesis strategies for cobaltous oxalate have gained significant traction. These methods prioritize the use of environmentally benign reagents, lower energy consumption, and the valorization of waste streams, particularly from spent lithium-ion batteries.

Recovery from Spent Lithium-Ion Batteries (LIBs)

The recycling of spent LIBs presents a critical secondary source for valuable metals like cobalt. Green chemistry principles are increasingly being applied to develop efficient and environmentally friendly hydrometallurgical processes to recover cobalt in the form of cobaltous oxalate, which can then be used as a precursor for new cathode materials. acs.org

One-pot processes combine leaching and precipitation into a single step, simplifying the recovery of cobaltous oxalate from spent LIB cathode materials. mdpi.com In a notable example, an aqueous mixture of malic acid (as a leaching agent) and oxalic acid (as a precipitating agent) is used to simultaneously leach cobalt ions and precipitate them as nanostructured cobalt oxalate. mdpi.comresearchgate.net This method has demonstrated a high cobalt recovery yield of 99.28% and advantageously operates without the need for a reducing agent like hydrogen peroxide (H₂O₂). mdpi.comdoaj.orgresearchgate.net The removal of aqueous cobalt ions as cobalt oxalate precipitate shifts the chemical equilibrium, facilitating the dissolution of Co³⁺ ions from the cathode material. mdpi.com

Another approach utilizes glycine, a green chelating agent, in combination with ascorbic acid or hydrogen peroxide to leach cobalt, which is then selectively precipitated as cobalt oxalate using oxalic acid. researchgate.net Similarly, a closed-loop process using oxalic acid and ammonium hydrogen oxalate as digestion reagents has been developed to effectively separate lithium and cobalt from LiCoO₂ cathodes, precipitating cobalt as cobalt(II) oxalate dihydrate while lithium remains in the aqueous phase. acs.org This process achieves over 97 wt% recovery for both lithium and cobalt at a pH < 2.5. acs.org

Table 1: Comparison of One-Pot Recovery Processes for Cobaltous Oxalate from Spent LIBs
Leaching/Precipitating AgentsReducing AgentCobalt Recovery Efficiency (%)Reference
Malic Acid / Oxalic AcidNone99.28 mdpi.com
Glycine / Ascorbic AcidAscorbic Acid~95 researchgate.net
Oxalic Acid / Ammonium Hydrogen OxalateNone (self-reducing)>97 acs.org
Malic Acid / H₂O₂ (for comparison)H₂O₂86.69 mdpi.com

More traditional multi-step hydrometallurgical routes involve leaching, purification via solvent extraction, and subsequent precipitation or stripping to recover cobaltous oxalate. An established process involves leaching the cathode material with sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂), achieving leaching efficiencies of 95% for cobalt. researchgate.netcapes.gov.br After leaching, impurity ions are removed by adjusting the pH. researchgate.netscribd.com Cobalt(II) is then selectively extracted from the purified aqueous phase using an extractant like saponified P507 (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester) or Cyanex 272. researchgate.netresearchgate.net Finally, cobaltous oxalate is recovered from the strip liquor by precipitation stripping with oxalic acid, yielding a product with purity greater than 99.9%. researchgate.netresearchgate.net

Another variation uses D2EHPA (di-(2-ethylhexyl) phosphoric acid) and PC-88A (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester) for solvent extraction to separate cobalt from other metals before precipitating it with oxalic acid to a purity of 99.50%. rsc.org

Table 2: Leaching-Precipitation Stripping Process Parameters for Cobaltous Oxalate Recovery
Leaching AgentsLeaching Efficiency (%)Solvent Extraction AgentFinal Product Purity (%)Reference
4 M H₂SO₄ + 10% v/v H₂O₂95 (Co)Saponified P507>99.9 researchgate.net
2000 mole/m³ H₂SO₄ + 5 Vol% H₂O₂Not specifiedSaponified Cyanex 272Not specified researchgate.net
3.0 mol L⁻¹ H₂SO₄ + 1.6 mL g⁻¹ H₂O₂Not specifiedD2EHPA and PC-88A99.50 rsc.org

Oxalic Acid Assisted Synthesis Pathways

Oxalic acid plays a central role in green synthesis, acting not only as a precipitant but also as a leaching agent and a route to creating functional nanostructures. acs.orgcbs.dkrsc.org Oxalate-mediated synthesis is used to produce hybrid nickel-cobalt (B8461503) oxalate nanostructures via a wet-chemical technique, which serve as precursors for efficient electrocatalysts. rsc.org The use of diammonium oxalate monohydrate as a precipitating agent in a coprecipitation method leads to the formation of 3D Ni-Co oxalate microflowers, a result of anisotropic ultrafine nanoparticle growth. cbs.dk

In the context of LIB recycling, oxalic acid is a key reagent in an environmentally friendly, closed-loop process that digests the LiCoO₂ cathode. acs.org It facilitates the separation by precipitating cobalt as solid cobalt(II) oxalate dihydrate while solubilizing lithium as aqueous lithium oxalate. acs.org This process identifies a green-colored Co(III)-oxalate complex as an intermediate, which subsequently reduces to the final pink-colored Co(II)-oxalate precipitate. acs.org This direct use of oxalate chemistry provides an energy-efficient and cost-effective recovery route. acs.org

Morphological Control and Anisotropic Growth of Cobaltous Oxalate Nanostructures

Controlling the size, shape, and dimensionality of cobaltous oxalate is crucial as these properties are often retained after thermal decomposition to cobalt oxide (Co₃O₄), influencing the performance in applications like catalysis and energy storage. rsc.orgcas.cn

Several strategies have been developed to direct the morphological and anisotropic growth of cobaltous oxalate nanostructures. The use of polymeric additives during precipitation is one effective method. For example, adding polymethylmethacrylate (PMMA) to the precipitation system can modify the characteristic elongated rod shape of cobalt oxalate particles (with an axial ratio of 10) to produce particles with lower axial ratios, cubes, and even platelets (axial ratio 0.2). rsc.org This effect is attributed to the PMMA adsorbing on specific crystal surfaces and influencing the aggregation kinetics. rsc.org

The solvent environment also plays a critical role. The use of aprotic solvents or altering the water content in mixed-solvent systems can change the polarity, viscosity, and ionization power of the medium, which in turn affects the anisotropic growth of oxalate crystals, leading to various morphologies. rsc.org For instance, different morphologies of CoC₂O₄·2H₂O have been prepared in H₂O-DEAc and H₂O-NMP solvent systems due to selective interactions between the aprotic solvents and specific crystallographic planes. rsc.org Microemulsion-based methods, creating confined nanoscale reaction media, have been used to synthesize rod-shaped nanostructures of cobalt oxalate dihydrate. csic.es

Furthermore, even simple parameters like the order of adding solutions can have a significant impact on whether nanorods or nanowires are formed. cas.cn The thermal decomposition of pre-formed cobalt oxalate rods can also be controlled; a slow heating rate promotes the anisotropic growth of aligned nanoparticles, whereas a fast heating rate leads to agglomerated nanoparticles. researchgate.net This demonstrates that both the initial synthesis of the oxalate precursor and its subsequent processing are vital for achieving desired nanostructures. cas.cnresearchgate.net

Fabrication of One-Dimensional Nanostructures (e.g., Nanorods, Nanowires)

The synthesis of one-dimensional (1D) cobaltous oxalate nanostructures, such as nanorods and nanowires, has been achieved through various methods, including water-controlled precipitation, solid-state chemical reactions, and microemulsion-mediated solvothermal synthesis. cas.cnsioc-journal.cndoi.org

A one-step, template-free, water-controlled precipitation method has been successfully employed to create 1D cobaltous oxalate nanostructures at ambient temperature and pressure. nih.gov In this approach, stock solutions of oxalic acid and a cobalt salt (like cobalt chloride hexahydrate) are prepared in solvents such as N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO). taylorandfrancis.com The controlled addition of water as a precipitating agent triggers the formation of nanorods and nanowires. taylorandfrancis.com For instance, when DMA is used as the solvent for the stock solution, the resulting cobaltous oxalate can form nanowires with diameters of approximately 100 nm and lengths extending to tens of micrometers. acs.org

Another approach involves a low-heating temperature solid-state reaction between cobalt salts and oxalic acid in the presence of a nonionic surfactant like polyethylene glycol (PEG). sioc-journal.cn This method has been shown to produce cobaltous oxalate nanorods in a single step. sioc-journal.cn

The microemulsion-mediated solvothermal synthesis method is also effective for producing cobaltous oxalate nanorods. doi.org This technique offers control over the morphology of the resulting nanostructures. doi.org Furthermore, hydrothermal processes have been utilized, where cobalt nitrate and sodium oxalate are dissolved in an ethylene glycol and water solution to produce nanorods. vjs.ac.vnunica.it The dimensions of these nanorods can be influenced by the reaction time and temperature. vjs.ac.vn For example, a hydrothermal process at 120°C for 3 hours can yield nanorods with diameters of 300 to 500 nanometers and lengths of 1 to 5 micrometers. vjs.ac.vn

The morphology of the 1D nanostructures can be further tuned by the feeding order of the reactants, a parameter that plays a significant role in the synthesis of both nanorods and nanowires. nih.gov

Synthesis of Two-Dimensional Nanostructures (e.g., Nanoflakes, Nanosheets)

Two-dimensional (2D) cobaltous oxalate nanostructures, including nanoflakes and nanosheets, have been synthesized through methods such as straightforward chemical precipitation and hydrothermal routes. These techniques allow for the creation of materials with high specific surface areas, which is advantageous for various applications. researchgate.net

A simple chemical precipitation method, without the use of templates or capping agents, has been developed to produce 2D cobaltous oxalate dihydrate (CoC2O4•2H2O) nanosheets. researchgate.net By adjusting the ratio of reactants in an ethylene glycol solvent, the morphology can be tuned from a three-dimensional (3D) structure to 2D nanosheets. researchgate.net

Hydrothermal synthesis is another effective method for producing 2D nanostructures. Amorphous 3D nanoflake array-assembled porous 2D cobalt-oxalate coordination polymer thin sheets have been synthesized via a facile hydrothermal route with electro-magnetic stirring. researchgate.net In a different approach, vertically aligned nickel-cobalt layered double hydroxides (LDHs) nanosheets, which are structurally related to oxalate-based materials, have been deposited on a substrate using a hydrothermal method. researchgate.net

The formation of these 2D structures is often a result of self-assembly processes. For example, interlaced nanosheets or nanoflakes can form a stable, self-assembled structure. sci-hub.se The synthesis of cobalt oxide/hydroxide (B78521) nanoflakes has also been achieved through electrodeposition and anodization, resulting in hierarchical structures. acs.org

Influence of Synthesis Parameters on Morphology

The morphology of cobaltous oxalate is highly sensitive to various synthesis parameters. By carefully controlling these conditions, it is possible to direct the formation of specific nanostructures, such as nanorods, nanowires, or nanosheets. Key parameters include the type of solvent used, the order in which reactants are added, and factors that control particle size and shape. nih.govepfl.ch

Effect of Solvent Type

The choice of solvent plays a critical role in determining the morphology of the resulting cobaltous oxalate nanostructures. nih.gov A water-controlled precipitation approach, where water acts as the precipitating agent, has demonstrated that simply changing the primary solvent can lead to different structures. cas.cnnih.gov

For instance, in a one-step precipitation method, using N,N-dimethylacetamide (DMA) as the solvent for the stock solution of oxalic acid and cobalt chloride hexahydrate leads to the formation of one-dimensional nanostructures like nanorods and nanowires. nih.govtaylorandfrancis.com In contrast, switching the solvent to dimethyl sulfoxide (DMSO) under similar conditions results in the formation of layered, parallel-folding nanostructures. nih.govacs.org

The use of different solvents can also affect the crystallization process and may delay direct precipitation. bcrec.id For example, in a gel growth method, using various solvents can influence the diffusion rate of cobalt ions into the gel, thereby affecting the final crystal morphology. bcrec.id The polarity of the solvent and the size of the solvated cobalt ions are contributing factors to these observed differences. bcrec.id The interaction between aprotic solvents and the crystallographic planes of the forming crystals can also lead to different morphologies. rsc.org

Role of Reactant Feeding Order

The sequence in which reactants are introduced during the synthesis process has a profound impact on the final morphology of cobaltous oxalate nanostructures. nih.gov This parameter has been identified as playing an "extraordinary role" in the selective synthesis of nanorods and nanowires through a water-controlled precipitation method. cas.cnnih.gov

Two distinct routes, a "water/stock solution" route and a "stock solution/water" route, have been employed in the one-step synthesis of 1D cobaltous oxalate nanostructures. taylorandfrancis.com The specific order of addition influences the nucleation and growth kinetics of the crystals, thereby directing the formation of either nanorods or nanowires. nih.govscience.gov

In the context of co-precipitation of mixed metal oxalates, the feeding order can determine the morphology of the primary particles. For instance, in the synthesis of nickel-cobalt-manganese-aluminum (NCMA) materials via oxalate co-precipitation, adding the metal salt solution to the oxalate solution (direct strike) versus adding the oxalate solution to the metal salt solution (reverse strike) results in different primary particle shapes. osti.gov In one case, the metal ions form a complex with ammonia (B1221849) first, leading to slower precipitation and three-dimensional growth, while the reverse order leads to flake-like primary particles. osti.gov Similarly, in the precipitation of cobalt hydroxycarbonate and cobalt oxalate, adding the precipitating agent to the cobalt salt solution (PA to Co) versus the reverse (Co to PA) can lead to catalysts with different activities, even if other physical characteristics appear similar. cardiff.ac.uk

Control over Particle Size and Shape

The ability to control the particle size and shape of cobaltous oxalate is crucial for tailoring its properties for specific applications. Several factors, including the use of additives, reaction temperature, and reactant concentrations, have been shown to influence these characteristics.

The use of polymeric additives is an effective strategy for modifying particle shape. For example, polymethylmethacrylate (PMMA) can alter the morphology of cobaltous oxalate from its typical elongated rod shape to cubes or even platelets by inhibiting particle growth along a specific crystallographic direction. epfl.chnih.gov The concentration of the polymer directly influences the degree of this morphological change. epfl.chnih.gov

Reaction temperature is another key parameter. In hydrothermal synthesis, varying the temperature and time can control the dimensions of the resulting nanorods. vjs.ac.vnvjs.ac.vn For instance, synthesis at 120°C for 3 hours produces nanorods with diameters of 300-500 nm and lengths of 1-5 µm, while increasing the temperature to 200°C for 24 hours can result in smoother nanorods with a smaller aspect ratio. vjs.ac.vnresearchgate.net Higher temperatures during the decomposition of the oxalate precursor can also lead to larger and more elongated particles of the resulting cobalt oxide. acs.org

Reactant concentration also plays a role. In the direct precipitation method, a higher concentration of oxalic acid has been found to be beneficial for preparing ultrafine cobaltous oxalate powder. researchgate.net The molar ratio of reactants is also important; for instance, in a microemulsion-mediated synthesis, the molar ratio of water to the surfactant has a significant effect on the morphology of the resulting nanorods. doi.org

Below is a data table summarizing the influence of various synthesis parameters on the morphology of cobaltous oxalate.

ParameterVariationResulting MorphologyReference(s)
Solvent N,N-dimethylacetamide (DMA)Nanorods, Nanowires nih.govtaylorandfrancis.com
Dimethyl sulfoxide (DMSO)Layered, parallel-folding nanostructures nih.govacs.org
Reactant Feeding Order Water/stock solution vs. Stock solution/waterSelectively forms nanorods or nanowires nih.govtaylorandfrancis.com
Direct strike vs. Reverse strikeDifferent primary particle morphologies osti.gov
Additive Polymethylmethacrylate (PMMA)Rods, cubes, or platelets depending on concentration epfl.chnih.gov
Hydrothermal Temperature/Time 120°C for 3 hoursNanorods (300-500 nm diameter, 1-5 µm length) vjs.ac.vn
200°C for 24 hoursSmooth nanorods with small aspect ratio vjs.ac.vnresearchgate.net
Reactant Concentration Higher oxalic acid concentrationUltrafine powder researchgate.net
Molar ratio of water to surfactantControl over nanorod morphology doi.org

Structural Characterization and Advanced Analysis of Cobaltous Oxalate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structural and electronic properties of cobaltous oxalate (B1200264). These techniques provide detailed information on functional groups, vibrational modes, electronic transitions, and surface chemistry.

Fourier Transform Infrared (FTIR) spectroscopy is a critical technique for identifying the functional groups present in cobaltous oxalate, confirming its composition and the presence of water of crystallization. The FTIR spectrum of cobaltous oxalate exhibits several characteristic absorption bands.

A broad and sharp peak is consistently observed in the high-frequency region, typically around 3300-3358 cm⁻¹. scholarsresearchlibrary.comijcrt.orgnih.gov This band is attributed to the O-H stretching vibrations of water molecules, indicating the hydrated nature of the compound (CoC₂O₄·2H₂O). scholarsresearchlibrary.comijcrt.org

The most prominent feature in the mid-frequency range is a strong absorption band located around 1621-1641 cm⁻¹, which is characteristic of the C=O carbonyl stretching vibration of the oxalate moiety. scholarsresearchlibrary.comnih.govrsc.org Additionally, two distinct sharp peaks are found near 1316-1327 cm⁻¹ and 1357-1367 cm⁻¹. scholarsresearchlibrary.comijcrt.orgnih.govrsc.org These are assigned to the symmetric and asymmetric stretching vibrations of the C–O bond, respectively. nih.govrsc.org The presence of these bands confirms that the oxalate groups act as bridging ligands with all four oxygen atoms coordinated to the cobalt metal centers. scholarsresearchlibrary.com

In the lower frequency region, a peak around 822-833 cm⁻¹ corresponds to the asymmetric O–C–O vibrational mode or deformation. scholarsresearchlibrary.comnih.govrsc.org Furthermore, a sharp peak observed around 485-492 cm⁻¹ is assigned to the Co–O metal-oxygen bond stretching vibration, confirming the coordination between the cobalt ion and the oxalate ligand. scholarsresearchlibrary.comnih.gov

FTIR Spectral Data for Cobaltous Oxalate

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~3358O-H Stretching (Water of crystallization) scholarsresearchlibrary.com
~3300O-H Stretching (Water of crystallization) ijcrt.org
~1634C=O Stretching rsc.org
~1621Carbonyl (C=O) Stretching nih.gov
~1361-1367C-O Asymmetric Stretching ijcrt.orgnih.govrsc.org
~1316-1327C-O Symmetric Stretching ijcrt.orgnih.govrsc.org
~822-833O-C-O Asymmetric Vibration/Deformation scholarsresearchlibrary.comnih.govrsc.org
~485-492Co-O Metal-Oxygen Stretching scholarsresearchlibrary.comnih.gov

Raman spectroscopy provides complementary information to FTIR, particularly for vibrations that are IR-inactive. For cobaltous oxalate, a key feature in the Raman spectrum is a sharp, intense peak around 912-915 cm⁻¹, which is attributed to the C–C stretching mode of the oxalate ligand. rsc.orgrsc.org This mode is typically silent in the infrared spectrum. rsc.org

Other notable Raman shifts include bands at approximately 587 cm⁻¹ and 532 cm⁻¹. The former is assigned to the Co–O stretching or O–Co–O ring deformation mode, while the latter corresponds to the C–C–O bending mode. nih.govrsc.org At lower wavenumbers, peaks around 225 cm⁻¹ and 266 cm⁻¹ are ascribed to M–O stretching and O–M–O ring-bending modes, where M represents the metal center (cobalt). nih.govrsc.org

Raman Spectral Data for Cobaltous Oxalate

Raman Shift (cm⁻¹)Vibrational Mode AssignmentReference
~912-915C-C Stretching rsc.orgrsc.org
~587Co-O Stretching / O-Co-O Ring Deformation rsc.org
~532C-C-O Bending nih.govrsc.org
~266O-M-O Ring Bending rsc.org
~225M-O Stretching rsc.org

UV-Visible absorption spectroscopy is employed to study the electronic transitions within cobaltous oxalate and to determine its optical properties, such as the band gap. The spectrum of cobaltous oxalate crystals typically shows a lower cutoff wavelength around 300 nm. bhu.ac.inaip.org This indicates that the material is highly transparent in the visible and near-infrared regions (300-900 nm). bhu.ac.in

The absorption spectrum reveals broad absorption regions, with one study identifying a region near 420 nm attributed to cobalt oxalate nanoparticles. researchgate.netresearchgate.net For octahedral Cobalt(II) complexes, d-d electronic transitions are expected. samipubco.com One study on single crystals determined the optical band gap to be approximately 4.12 eV, which confirms low absorbance in the visible region and suggests its potential use in nonlinear optoelectronic applications. bhu.ac.in The absorption is high at lower wavelengths and decreases significantly at higher wavelengths. bhu.ac.in

Optical Properties of Cobaltous Oxalate

ParameterValueReference
Lower Cutoff Wavelength~300 nm bhu.ac.inaip.org
Transparency Range300 - 900 nm bhu.ac.in
Absorption Region~420 nm researchgate.netresearchgate.net
Optical Band Gap (E_g)4.12 eV bhu.ac.in

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the constituent elements in cobaltous oxalate.

The high-resolution Co 2p spectrum is characteristic of the Co(II) oxidation state. The Co 2p₃/₂ narrow-scan spectrum can be fitted with two main peaks at approximately 781.2 eV and 783.2 eV. rsc.org The presence of broad satellite peaks, particularly a significant one around 786.2 eV, is a distinctive feature of high-spin Co(II) compounds containing unpaired 3d electrons. rsc.orgthermofisher.com The Co 2p₁/₂ main peak is observed around 797.5 eV. rsc.org

The C 1s spectrum shows a dominant peak at a binding energy of about 288.9 eV, which is assigned to the carbon atoms in the oxalate anion (C₂O₄²⁻). rsc.org The O 1s spectrum can also be fitted to show a strong signal from the oxalate anions at approximately 532.4 eV. rsc.org A smaller peak from surface hydroxide (B78521) groups may also be present at a lower binding energy. rsc.org

XPS Binding Energy Data for Cobaltous Oxalate

Core LevelBinding Energy (eV)AssignmentReference
Co 2p₃/₂781.2Co(II) rsc.org
Co 2p₃/₂786.2Co(II) Satellite Peak rsc.org
Co 2p₁/₂797.5Co(II) rsc.org
C 1s288.9Oxalate (C₂O₄²⁻) rsc.org
O 1s532.4Oxalate (C₂O₄²⁻) rsc.org

Electron Microscopy and Morphological Studies

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology, particle shape, and size of cobaltous oxalate. The morphology is highly dependent on the synthesis method and conditions.

Various studies have reported diverse morphologies. One common morphology is a rod-like or needle-like structure. researchgate.nettandfonline.comresearchgate.net For instance, cobalt oxalate recovered from spent lithium-ion batteries showed a rod-like structure with lengths ranging from 1 to 10 µm. researchgate.netresearchgate.netmdpi.com In other preparations, the material grows in the form of needles that originate from a central point and spread out. scholarsresearchlibrary.com

Another observed morphology consists of rectangular sheets or plates. bhu.ac.in High-magnification images have revealed that these structures can be bundles of rectangular plates stacked in a parallel fashion, sometimes appearing hexagonal. bhu.ac.in The length of these sheets can be greater than 5 µm. bhu.ac.in Under the influence of a pulsed electromagnetic field during precipitation, the morphology of cobalt oxalate particles can shift from needle-like to spherical, with a more uniform and narrower size distribution. tandfonline.com

Summary of Observed Morphologies of Cobaltous Oxalate via SEM

MorphologyDescriptionSynthesis ContextReference
Rod-likeMicro-rods with lengths of 1-10 µm.Recovered from spent LIBs. researchgate.netresearchgate.netmdpi.com
Needle-likeNeedles spreading from a common center.Gel growth method. scholarsresearchlibrary.com
Rectangular SheetsStacked bundles of rectangular plates, sometimes appearing hexagonal; >5 µm in length.Gel growth method. bhu.ac.in
SphericalUniform, fine spherical particles.Precipitation in a pulsed electromagnetic field. tandfonline.com

Transmission Electron Microscopy (TEM) for Microstructure and Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a critical technique for elucidating the microstructure and nanostructure of cobaltous oxalate. TEM analysis provides direct imaging of the material's morphology, size, and aggregation state at the nanoscale. Studies have shown that the morphology of cobaltous oxalate can be controlled through various synthesis methods, resulting in diverse nanostructures such as nanorods, nanowires, and aggregated spherical particles. dntb.gov.uaresearchgate.net For instance, the dimensions of cobaltous oxalate nanorods can be tuned by using different organic solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF) during synthesis. researchgate.net This control over morphology is crucial as the nanostructure of the oxalate precursor directly influences the properties of the cobalt oxide (Co₃O₄) derived from its thermal decomposition.

TEM imaging reveals that cobaltous oxalate precursors can form structures like microrods, which are composed of smaller, self-assembled nanoparticles. researchgate.net The size of these primary nanoparticles can range from 30 to 114 nm. dntb.gov.ua The synthesis route, such as a water-controlled precipitation process, can yield one-dimensional (1D) nanostructures. taylorandfrancis.com The morphological characteristics observed via TEM are essential for understanding the material's subsequent performance in applications like catalysis and energy storage. researchgate.net

Table 1: Morphological Features of Cobaltous Oxalate Observed via TEM

Observed Morphology Synthesis Method/Solvent Typical Dimensions Source(s)
Nanorods (anisotropic) Prepared in Dimethylformamide (DMF) Long, anisotropic rods researchgate.net
Nanorods (shorter) Prepared in Tetrahydrofuran (THF) Shorter length compared to DMF-prepared rods researchgate.net
Aggregated Spherical Particles Sol-gel and colloidal destabilization 30 - 114 nm dntb.gov.ua
Microrods Self-assembly of nanoparticles Composed of smaller nanoparticle units researchgate.net
1D Nanostructures Water-controlled precipitation One-dimensional morphology taylorandfrancis.com

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Imaging

High-Resolution Transmission Electron Microscopy (HRTEM) advances the analysis from general morphology to the atomic scale, allowing for direct visualization of the crystal lattice. xray.czrsc.org For materials derived from cobaltous oxalate, such as cobalt oxide (Co₃O₄), HRTEM is instrumental in confirming their crystalline nature. For example, after calcination of a cobaltous oxalate precursor, HRTEM images of the resulting Co₃O₄ clearly show lattice fringes. researchgate.net

In one study, the measured lattice spacing was 4.7 Å, which corresponds to the (111) plane of the cubic Co₃O₄ spinel structure, confirming the high crystallinity of the final product. researchgate.net This level of detail is crucial for understanding the crystallographic orientation and identifying any potential defects within the structure, which can significantly impact the material's electronic and catalytic properties. rsc.orgrsc.org The ability to resolve atomic planes provides definitive evidence of the material's phase and structural integrity. researchgate.netfigshare.com

Scanning Transmission Electron Microscopy (STEM)

Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM with the scanning capabilities of SEM, rastering a focused electron beam across the sample to acquire high-resolution images and analytical data simultaneously. nanoscience.com This technique is particularly powerful when paired with spectroscopic methods like Energy-Dispersive X-ray Spectroscopy (EDS), enabling correlative mapping of elemental composition onto the high-resolution structural image. nanoscience.comresearchgate.net

In the analysis of cobalt-based materials, STEM provides detailed insights into atomic structure and composition. thermofisher.com While direct STEM analysis of cobaltous oxalate is less commonly detailed than its resulting oxides, the technique is invaluable for characterizing the final products of its decomposition. For instance, in cobalt oxide nanoparticles derived from oxalate precursors, STEM can reveal the distribution of elements and the morphology at an atomic level. thermofisher.com The technique can generate bright-field (BF) and high-angle annular dark-field (HAADF) images, which provide information on mass-thickness contrast and atomic number (Z-contrast), respectively, offering a comprehensive view of the material's structure. nanoscience.comaps.org

Optical Microscopy for Crystal Growth Progression

Optical microscopy is a fundamental and accessible technique used to monitor the growth of cobaltous oxalate crystals in real-time. It is particularly useful in gel growth methods, where the slow diffusion of reactants allows for the observation of nucleation and subsequent crystal development over days or weeks. lbp.world

Researchers have used optical microscopy to study the effects of various parameters—such as reactant concentration, gel density, and temperature—on the growth of cobaltous oxalate crystals. lbp.worldbhu.ac.in By observing the process in a crystallization apparatus like a test tube, it's possible to see where nucleation begins and how the crystals evolve in shape, size, and color. lbp.world For example, studies have reported the growth of maroon-brownish or pink cobaltous oxalate crystals. researchgate.netlbp.world This macroscopic observation is often the first step in characterization, providing essential context for more advanced microscopic analyses like SEM and TEM. lbp.worldrsc.org

Elemental and Compositional Analysis Methods

Energy-Dispersive X-ray Spectroscopy (EDAX/EDS)

Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) is a standard analytical technique, often integrated with electron microscopes (SEM or TEM), to determine the elemental composition of a sample. thermofisher.comwikipedia.org The method involves bombarding the sample with an electron beam, which causes each element to emit characteristic X-rays. wikipedia.org By detecting and measuring the energy of these X-rays, a compositional spectrum is generated.

For cobaltous oxalate and its derivatives, EDS analysis is used to confirm the presence and relative abundance of the constituent elements: cobalt (Co), carbon (C), and oxygen (O). dntb.gov.uaresearchgate.net This analysis is crucial for verifying the purity of the synthesized material. For example, EDS spectra of cobalt oxide nanoparticles derived from cobaltous oxalate have confirmed the presence of only Co and O peaks, indicating high phase purity with no contaminants from precursor materials. researchgate.net The quantitative data from EDS can provide the atomic and weight percentages of the elements, which helps in verifying the stoichiometry of the compound. researchgate.net

Table 2: Example of Quantitative EDS Data for a Cobalt-based Compound

Element Series Weight % Atomic % Source(s)
Oxygen K-series 21.74 55.69 researchgate.net
Cobalt K-series 78.26 44.31 researchgate.net

Note: This table is representative of data for cobalt-based nanoparticles and illustrates the type of information obtained from EDS analysis.

Chemical Analysis for Stoichiometry

Determining the precise stoichiometry of cobaltous oxalate, particularly the degree of hydration (i.e., the 'n' in CoC₂O₄·nH₂O), often requires a combination of analytical techniques, including wet chemical methods and thermal analysis. researchgate.netresearchgate.net

Chemical analysis can be performed to quantify the cobalt content. One such method is complexometric titration using EDTA. nih.gov The oxalate content can also be determined through redox titration. These classical chemical methods provide accurate data on the molar ratios of the constituents. nih.gov

Thermal Analysis of Cobaltous Oxalate and its Derivatives

The thermal decomposition of cobaltous oxalate is a complex process influenced by factors such as its hydration state and the composition of the surrounding atmosphere. Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Thermogravimetric (DTG) analysis, are crucial for elucidating the specific stages, transition temperatures, and products of its decomposition.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative data on decomposition processes involving the loss of volatile components. Studies on cobaltous oxalate reveal distinct mass loss steps corresponding to dehydration and subsequent decomposition.

The thermal decomposition of cobaltous oxalate dihydrate (CoC₂O₄·2H₂O) typically occurs in two primary stages. researchgate.net The first stage is dehydration, where the two molecules of water of crystallization are removed. This process has been observed in temperature ranges of 118–196°C researchgate.net and 150–210°C. scholarsresearchlibrary.com The observed mass loss of approximately 18.6% to 19.7% aligns closely with the theoretical value for the loss of two water molecules. scholarsresearchlibrary.com The reaction for this step is:

CoC₂O₄·2H₂O(s) → CoC₂O₄(s) + 2H₂O(g) scholarsresearchlibrary.com

Following dehydration, the resulting anhydrous cobalt oxalate decomposes. The nature of this second stage is highly dependent on the atmosphere. In an oxidizing atmosphere like air, the decomposition occurs at temperatures between 210°C and 330°C, yielding cobalt(III) oxide (Co₃O₄) as the final solid product. scholarsresearchlibrary.comkygczz.com In an inert atmosphere, the decomposition product is metallic cobalt. kygczz.comakjournals.com

Research on a hydrated form of cobaltous oxalate with nine water molecules (nonahydrate) shows a primary dehydration stage occurring between 30°C and 177°C, with a mass loss of 17.46%, which corresponds well with the calculated loss of nine water molecules (17.58%). ijcrt.org This is followed by further decomposition steps at higher temperatures. ijcrt.org

Hydrate FormAtmosphereTemperature Range (°C)Observed Mass Loss (%)Theoretical Mass Loss (%)Process/ProductSource(s)
DihydrateAir118 - 196~9.59.8Dehydration (Step 1) vulcanchem.com
Dihydrate-150 - 21018.6119.67Dehydration (Step 1) scholarsresearchlibrary.com
DihydrateAir210 - 33036.93-Decomposition to Co₃O₄ (Step 2) scholarsresearchlibrary.com
DihydrateAir248 - 279--Decomposition to Co₃O₄ (Step 2) researchgate.net
Nonahydrate-30 - 17717.4617.58Dehydration ijcrt.org
Nonahydrate-247 - 26036.8837.00Decomposition (loss of 2CO) ijcrt.org

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. This technique identifies exothermic (heat releasing) and endothermic (heat absorbing) transitions.

The DTA curve for cobaltous oxalate confirms the processes observed in TGA. The dehydration of the hydrated salt is an endothermic process, indicated by a distinct endothermic peak. For cobaltous oxalate dihydrate, an endothermic peak has been recorded at 214.06°C. scholarsresearchlibrary.com Similarly, analysis of cobaltous oxalate grown in an agar (B569324) gel showed an endothermic peak at 208.25°C, attributed to the decomposition of the hydrated form into the anhydrous form. ijcrt.org

The decomposition of the anhydrous oxalate shows different thermal signatures depending on the atmosphere. In an oxidizing environment, the decomposition is an exothermic process, with one study reporting a strong exothermic peak at 310°C. ijcrt.org This exotherm corresponds to the decomposition of anhydrous cobalt oxalate into cobalt oxide. ijcrt.org At very high temperatures, around 1100°C, a further conversion from Co₃O₄ to CoO can occur. scispace.com

Temperature (°C)Thermal EventCorresponding ProcessSource(s)
208.25EndothermicDehydration of hydrated cobalt oxalate ijcrt.org
214.06EndothermicDehydration of CoC₂O₄·2H₂O scholarsresearchlibrary.com
310ExothermicDecomposition of anhydrous cobalt oxalate to cobalt oxide ijcrt.org
919EndothermicFurther loss of water molecules ijcrt.org
~350-Conversion of anhydrous CoC₂O₄ to Co₃O₄ scispace.com
~1100-Conversion of Co₃O₄ to CoO scispace.com

Differential Thermogravimetric (DTG) Analysis

Differential Thermogravimetric (DTG) analysis is the first derivative of the TGA curve, plotting the rate of mass change against temperature. The peaks in a DTG curve correspond to the temperatures of the maximum rate of mass loss (DTGmax), providing a clearer resolution of overlapping decomposition steps.

The DTG curve for cobaltous oxalate mirrors the findings from TGA and DTA, with distinct peaks indicating the maximum rate for each decomposition stage. tsijournals.com Studies using TG/DTG-DTA analysis confirm that cobaltous oxalate dihydrate decomposes in two main steps. researchgate.net The temperatures of the DTG peaks align well with the peaks observed in DTA analysis, confirming the credibility of the results. tsijournals.com For a binary mixture containing cobalt oxalate, the DTG curve clearly distinguishes the dehydration step, which occurs between 131°C and 224°C (404K and 497K), from the subsequent decomposition of the anhydrous cobalt oxalate at approximately 289°C (562K). tsijournals.com

Investigation of Thermal Decomposition Mechanisms and Kinetics

The study of the reaction mechanisms and kinetics of the thermal decomposition of cobaltous oxalate reveals a process that is highly sensitive to experimental conditions, particularly the surrounding atmosphere.

Decomposition Mechanism The thermal decomposition of hydrated cobaltous oxalate is broadly accepted to occur in two sequential steps: dehydration followed by the decomposition of the anhydrous salt. researchgate.netakjournals.comresearchgate.net

Dehydration: CoC₂O₄·nH₂O → CoC₂O₄ + nH₂O

Anhydrous Decomposition: The pathway for this step diverges based on the atmosphere.

In an inert atmosphere (like helium or nitrogen), anhydrous cobalt oxalate decomposes to form metallic cobalt and carbon dioxide. kygczz.comakjournals.com Some studies suggest this process can occur via two parallel reactions, one yielding metallic cobalt (Co) and the other cobalt(II) oxide (CoO). akjournals.comresearchgate.net CoC₂O₄ → Co + 2CO₂

Decomposition Kinetics The kinetics of the decomposition stages have been modeled using various solid-state reaction equations. The Avrami-Erofeev model, which describes nucleation and growth processes, is frequently applied to the decomposition of anhydrous cobalt oxalate. akjournals.comtsijournals.com

The dehydration of cobaltous oxalate dihydrate has been shown to be controlled by a phase boundary reaction (R2-R3) mechanism. tsijournals.com

The decomposition of anhydrous cobalt oxalate is often described by the Avrami-Erofeev equation (g(α) = [−ln(1 − α)]¹/ⁿ), with a reported parameter of n=2. akjournals.comtsijournals.com

The activation energy (Ea), a measure of the energy barrier for the reaction, varies for each step and with the analytical conditions. The variation in reported activation energy values, ranging from 73 to 119 kJ·mol⁻¹ for the decomposition stage, indicates the multi-step nature of the process. researchgate.net

Decomposition StageKinetic ModelModel Parameter (n)Activation Energy (Ea) (kJ·mol⁻¹)Source(s)
DehydrationPhase Boundary (R2-R3)-89 tsijournals.com
Decomposition to CoAvrami-Erofeev297 ± 14 akjournals.com
Decomposition to CoO (Stage 1)Avrami-Erofeev2251 ± 15 akjournals.com
Decomposition to CoO (Stage 2)Avrami-Erofeev1203 ± 21 akjournals.com
Decomposition (general)-2-473.23 - 119 researchgate.netresearchgate.net

Theoretical and Computational Investigations of Cobaltous Oxalate

Density Functional Theory (DFT) Studies

DFT studies have been instrumental in providing a fundamental, atom-scale description of cobaltous oxalate (B1200264), offering insights into its electronic characteristics and the structural basis for its catalytic functions.

Theoretical investigations have successfully elucidated the electronic structure of cobaltous oxalate. The material is characterized by a narrow band gap, which arises from electronic transitions between the oxygen 2p orbitals and the vacant cobalt 3d orbitals. digitellinc.com DFT calculations have shown that the electronic structures of the metal's active sites can be engineered to regulate charge distribution. researchgate.net For instance, the synergy between cobalt and other atoms, such as tungsten in bimetallic oxalates, has been found to effectively tailor the electronic structure of the oxalate. acs.org

Furthermore, DFT studies on related mixed-metal systems like nickel-cobalt (B8461503) oxalate have provided a model for understanding these properties. The d-band model, which correlates the d-band center (DBC) with the adsorption energies of reaction intermediates, is a key concept derived from these studies. rsc.org Partial oxygen substitution or doping is another strategy shown by DFT to modulate the electronic structure by shifting the d-band center to higher energies. pnas.orgnih.gov

DFT calculations have been employed to generate the band structure and Partial Density of States (PDOS) plots for the optimized unit cell of monoclinic cobaltous oxalate. digitellinc.com These computations theoretically verify the presence of a narrow, visible-light-active band gap, which is consistent with experimental spectroscopic analyses. digitellinc.comresearchgate.net

In detailed analyses of closely related nickel-cobalt oxalate systems, projected density of states (PDOS) analysis confirmed the bonding interactions between the oxygen O-2pz orbitals and the metal's d-orbitals (specifically Ni-dxy). rsc.org The density of states (DOS) plots clearly show the generation of the O-2p state upon adsorption of intermediates. rsc.org These computational tools allow for a precise determination of the d-band center positions, which are crucial for predicting catalytic activity. rsc.orgrsc.org

Table 1: Calculated d-band Center (DBC) Positions for Various Oxalate and Oxide Catalyst Surfaces. Data sourced from DFT computations on nickel-cobalt oxalate and related compounds. rsc.org
Catalyst SurfaceDBC Position (eV)
Ni2.5Co5C2O4 (202)-1.07
CoC2O4 (202)-1.26
NiCo2O4 (311)-1.37
NiC2O4 (202)-1.50

A strong correlation between the physical structure of cobaltous oxalate and its catalytic performance has been established through DFT studies. For example, morphological engineering has been shown to enhance dual catalytic properties. digitellinc.com Nanoflake structures, which are more crystalline than nanorod architectures, exhibit improved Oxygen Evolution Reaction (OER) activity. digitellinc.com This enhancement is attributed to their narrower band gap and a greater number of sites for the generation and ejection of charges along their highly crystalline frameworks. digitellinc.com

Similarly, studies on cobalt oxalate nanorods revealed that higher crystallinity and enhanced charge transfer kinetics result in more available sites for catalytic activity. researchgate.net In bimetallic systems like nickel-cobalt oxalate and tungsten-cobalt oxalate, DFT has been used to elucidate the structure-property relationship, demonstrating that the unique structural arrangement leads to superior electrocatalytic performance compared to corresponding metal oxides. acs.orgnih.govrsc.org The synergy between the different metal atoms provides more reactive sites and facilitates rapid mass and charge transfer. acs.org

DFT calculations are a powerful tool for investigating the interaction between catalyst surfaces and reaction intermediates. Studies have shown that cobaltous oxalate can regulate the adsorption and activation of intermediates in various reactions, such as the catalytic conversion of polysulfides. researchgate.net

For the crucial Oxygen Evolution Reaction (OER), DFT provides insights into the adsorption of intermediates like hydroxyl ions (OH⁻). In a study on nickel-cobalt oxalate, the adsorption of OH was found to be weaker on the mixed-metal oxalate surface compared to its single-metal counterparts and its corresponding oxide. rsc.orgrsc.org This weaker M-OH bond strength facilitates better OER activity. rsc.org Bader charge analysis quantified the charge transfer from the adsorbed OH intermediate to the catalyst surface, further confirming the nature of the bonding interaction. rsc.org The Gibbs free energy of reaction intermediates is also influenced by factors like oxalate coordination, which can optimize the adsorption-dissociation performance of the catalyst surface. acs.org In tungsten-cobalt oxalate, the presence of tungsten was found to optimize the adsorption and desorption of intermediates by tuning the hydrogen-binding energy. acs.org

Table 2: Adsorption Properties of OH Intermediate on Various Catalyst Surfaces from DFT Calculations. rsc.org
Catalyst SurfaceM-OH Bond Strength OrderCharge Transfer from OH* ( |e| )
Ni2.5Co5C2O4 (202)Weakest0.28
CoC2O4 (202)Weaker0.40
NiCo2O4 (311)Stronger0.65
NiC2O4 (202)Strongest0.84

Time-Dependent Density Functional Theory (TDDFT) Calculations

TDDFT extends the capabilities of DFT to study excited-state properties, providing a theoretical lens to view the optical and quantum dynamic characteristics of cobaltous oxalate.

The optical properties of cobaltous oxalate have been theoretically investigated using TDDFT calculations. digitellinc.com These studies revealed the presence of robust quantum dynamics and quantum transitions within the networks formed by the CoO₆ octahedra. digitellinc.comresearchgate.net This intrinsic quantum behavior is identified as a key factor in the material's photoactivity and its capability to serve as an excellent site for catalysis. digitellinc.comresearchgate.net By calculating properties such as the imaginary part of the dielectric function, TDDFT allows for a direct comparison between theoretical predictions and experimental optical absorption spectra, validating the computational models. acs.orgresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for analyzing the electronic structure of chemical systems. wikipedia.org It partitions a molecule into atomic basins based on the topology of the electron density, allowing for the quantitative characterization of atoms and chemical bonds. wikipedia.org This approach is grounded in the principle that the concepts of atoms and bonds, fundamental to chemistry, should have a physical basis in the observable electron density distribution. wikipedia.org

Topological analysis of the electron density in cobaltous oxalate, as in other anhydrous metal oxalates, is a powerful tool for understanding its bonding characteristics. researchgate.netakjournals.com This analysis is typically performed on electron densities obtained from first-principles calculations, such as those using Density Functional Theory (DFT). researchgate.netresearchgate.netresearchgate.net The core of the analysis involves locating the critical points (CPs) of the electron density scalar field, where the gradient of the density is zero.

The nature of the chemical bonds is elucidated by examining the properties at the bond critical points (BCPs), which are found between interacting atoms. Key properties evaluated at a BCP include:

The electron density (ρ(r)) : A higher value indicates a greater accumulation of charge between the nuclei.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian reveals the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of electron density, characteristic of a shared interaction (covalent bond). A positive value (∇²ρ(r) > 0) indicates a depletion of electron density, typical of a closed-shell interaction (ionic bond, hydrogen bond, or van der Waals interaction). researchgate.net

The electronic energy density (H(r)) : The sign of this value can also help distinguish between bonding types.

Studies on anhydrous metal oxalates, including cobaltous oxalate, have utilized QTAIM to characterize the intra- and intermolecular interactions. akjournals.comresearchgate.netakjournals.com The results consistently show a clear distinction between the bonding within the oxalate anion and the bonding between the anion and the cobalt cation. researchgate.netresearchgate.net The bonding within the oxalate (C₂O₄²⁻) anion is found to be predominantly covalent, particularly the C-C bond. The carbon-oxygen bonds exhibit a mix of covalent and ionic character. researchgate.netresearchgate.net In contrast, the interaction between the cobalt(II) cation (Co²⁺) and the oxalate anion is strongly ionic. researchgate.netresearchgate.net

The topological properties derived from these calculations provide quantitative insights into the bonding. While specific values for cobaltous oxalate require dedicated computational studies, the table below illustrates the typical parameters obtained from a QTAIM analysis for a representative anhydrous metal oxalate, based on published data for similar compounds. akjournals.com

Interactive Data Table: Illustrative Topological Properties at Bond Critical Points (BCPs) for a Metal Oxalate Note: This table is a representative example based on analyses of similar metal oxalates. Specific values for cobaltous oxalate would result from dedicated DFT and QTAIM calculations.

Bond TypeElectron Density (ρ) (e/ų)Laplacian (∇²ρ) (e/Å⁵)Electronic Energy Density (H) (Hartree/ų)Bond Characterization
M-O (Metal-Oxygen)Low (e.g., ~0.3 - 0.5)PositiveSlightly PositivePredominantly Ionic
C-CHigh (e.g., ~2.0 - 2.5)NegativeNegativeCovalent
C-OIntermediate (e.g., ~2.5 - 3.0)PositiveNegativePolar Covalent

This detailed analysis of electron density topology provides a fundamental understanding of the forces holding the crystal structure of cobaltous oxalate together, which is crucial for explaining its physical properties and reactivity. akjournals.com

Many-Body Green's Function Theory (GW Method) for Advanced Electronic Structure

To obtain a more precise description of the electronic properties of materials, particularly the energies of quasiparticle excitations (such as those measured in photoemission spectroscopy), it is often necessary to go beyond standard DFT. core.ac.uk The Many-Body Green's Function Theory, and specifically the GW approximation (GWA), provides a rigorous framework for this purpose. ubc.capku.edu.cn

The GW method is a sophisticated approach for calculating the self-energy of a many-electron system. core.ac.uk The self-energy accounts for the complex exchange and correlation effects that an electron experiences due to its interaction with all other electrons in the system. core.ac.uk The name "GW" derives from the mathematical expression for the self-energy (Σ), which is calculated as the product of the one-particle Green's function (G) and the dynamically screened Coulomb interaction (W): Σ = iGW. pku.edu.cn

While DFT is a ground-state theory, the GW approximation allows for the accurate determination of excited-state properties, such as electronic band gaps and band structures. core.ac.ukacs.org The method corrects the well-known underestimation of band gaps by standard DFT functionals. core.ac.uk

The application of the GW method to cobaltous oxalate would provide a highly accurate picture of its electronic band structure. This includes:

A precise value for the fundamental band gap.

The energies of the valence and conduction bands across the Brillouin zone.

Insight into the character of the electronic states, distinguishing between the contributions from cobalt 3d orbitals and the molecular orbitals of the oxalate anion.

Although specific GW calculations on cobaltous oxalate are not widely reported in the literature, studies on related cobalt oxides like Co₃O₄ have demonstrated the power of the GW method in conjunction with other techniques to elucidate their electronic structure. acs.org For a material like cobaltous oxalate, a GW calculation would refine the understanding of electron-electron interactions and provide benchmark data for interpreting experimental spectroscopic measurements. The complexity and computational cost of the GW method mean it is typically applied to systems where a high degree of accuracy for electronic properties is essential. core.ac.ukccp9.ac.uk

Applications of Cobaltous Oxalate in Advanced Materials Science

Precursor Material for Cobalt-Based Functional Materials

Cobaltous oxalate (B1200264) is widely utilized as a precursor for the synthesis of a range of cobalt-based materials. researchgate.netnih.gov The thermal decomposition of cobaltous oxalate is a common and effective method for producing high-purity cobalt oxides and metallic cobalt powders. barc.gov.in The morphology and properties of the final material are heavily influenced by the crystal structure and morphology of the initial cobalt oxalate precursor, which can be controlled during its synthesis. nih.govresearchgate.net This precursor-based approach is fundamental in fabricating materials for applications in supercapacitors, catalysts, and magnetic devices. nih.govsciforum.netbcrec.id

The thermal decomposition, or calcination, of cobaltous oxalate in an air atmosphere is a well-established method for synthesizing cobalt oxides, particularly cobalt(II,III) oxide (Co₃O₄). nih.govsciforum.netresearchgate.net The process involves heating the cobalt oxalate precursor, typically CoC₂O₄·2H₂O, which first dehydrates at around 148-200°C. sciforum.net A subsequent decomposition and oxidation reaction occurs at higher temperatures, around 293°C, to form Co₃O₄. sciforum.net This spinel-type oxide is a significant p-type semiconductor with applications in catalysis, energy storage, and sensors. sciforum.net Further heating to temperatures above 900°C in the air leads to the conversion of Co₃O₄ to cobalt(II) oxide (CoO), as described by the equilibrium: 2 Co₃O₄ ⇌ 6 CoO + O₂. wikipedia.org

A key advantage of using cobaltous oxalate as a precursor is the ability to retain the morphology of the original nanostructure in the final cobalt oxide product. nih.govacs.org Researchers have demonstrated that after calcination in the air, cobalt oxalate nanostructures, such as nanorods and nanowires, convert into mesoporous Co₃O₄ nanostructures while maintaining their original frame structures. nih.govacs.org The preparation method of the initial cobalt oxalate plays a crucial role in determining the crystal structure and morphology of the resulting oxide. nih.gov For instance, uniform cobalt oxalate microrods and microneedles have been synthesized without templates and then converted into porous Co₃O₄ with the same shapes through thermal decomposition. nih.gov This preservation occurs because the decomposition is a solid-state process where the oxalate framework breaks down, leaving behind a network of cobalt oxide that inherits the precursor's shape. The process can be likened to creating a pseudomorph, where the external form is conserved despite a change in the internal chemical composition and structure. mdpi.com

Table 1: Influence of Cobaltous Oxalate Precursor Morphology on Final Cobalt Oxide Product
Precursor MaterialPrecursor MorphologyCalcination ConditionsFinal ProductResulting MorphologyReference
Cobalt OxalateNanorods, Nanowires, Layered FoldsCalcination in airCo₃O₄Mesoporous nanorods, nanowires, and layered folds (frame structure well-maintained) nih.govacs.org
Cobalt OxalateMicrorods, MicroneedlesThermal decomposition in open atmosphereCo₃O₄Porous microrods and microneedles nih.gov
CoC₂O₄·2H₂OUltra-long NanowiresSolid-state thermal conversionCo₃O₄Mesoporous nanowires researchgate.net
Cobalt Oxalate DihydrateSubmicrometer RodsThermal decomposition in airCo₃O₄Slightly agglomerated nanoparticles (~35 nm) nih.gov

The thermal conversion of cobaltous oxalate nanostructures is an effective route to produce mesoporous cobalt oxides. nih.govacs.orgresearchgate.net Mesoporous materials are characterized by having pores with diameters between 2 and 50 nanometers. The formation of this porous structure is a direct result of the decomposition process, where the release of gaseous byproducts like carbon dioxide and carbon monoxide from the oxalate precursor creates voids within the resulting oxide structure. This template-free approach allows for the creation of high-surface-area materials. nih.gov For example, Co₃O₄ nanostructures derived from cobalt oxalate have been shown to be promising electrode materials for supercapacitors, exhibiting high specific capacitance and excellent stability, which is attributed to their mesoporous nature. nih.gov

Cobaltous oxalate is a significant precursor for the production of metallic cobalt powder. barc.gov.inarabpfm.org The primary method is the thermal decomposition of cobalt oxalate at elevated temperatures, typically between 500 and 550°C. While cobalt oxalate can decompose directly into cobalt metal, the process is commonly carried out in a partially reducing or hydrogen-containing atmosphere to prevent the formation of cobalt oxides and ensure a high-purity final product. google.com The resulting cobalt powder often has a distinct fibrous or elongated particle morphology, which is inherited from the oxalate precursor. google.com This shape contributes to excellent mixing and green strength properties, which are desirable in powder metallurgy applications, such as in the fabrication of diamond tools and cemented carbides. google.com

Table 2: Process Parameters for Metallic Cobalt Powder Production
ParameterDescriptionReference
PrecursorCobaltous Oxalate (CoC₂O₄) barc.gov.ingoogle.com
MethodThermal Decomposition / Reduction barc.gov.in
Temperature500 - 550°C
AtmospherePartially reducing; Hydrogen-containing (H₂/N₂) google.com
Product MorphologyFibrous, loosely agglomerated, elongated particles google.com

Cobaltous oxalate serves as an effective precursor for the fabrication of cobalt nanoparticles. nih.gov Through controlled thermal decomposition of cobalt oxalate nanostructures, it is possible to synthesize nanoparticles with uniform size and shape. For instance, rod-shaped nanostructures of cobalt oxalate dihydrate have been thermally decomposed in a controlled hydrogen (H₂) atmosphere to yield monodispersed and highly uniform cobalt nanoparticles with an approximate size of 25 nm. nih.gov The use of a reducing atmosphere is critical to prevent oxidation and form the metallic phase directly. This method is a subset of the broader thermal decomposition approach for synthesizing nanoparticles from organic metal salts, which offers good control over the final particle characteristics. mdpi.com

Cobaltous oxalate is also employed as a precursor in the synthesis of complex magnetic compounds like cobalt ferrite (B1171679) (CoFe₂O₄). nih.gov One advanced method involves creating a genuine single-phase oxalate solid solution, such as an FeCo oxalate, rather than a simple physical mixture of iron and cobalt oxalates. nih.gov The thermal decomposition of this single-phase precursor allows for the formation of the spinel ferrite structure at lower temperatures and with greater homogeneity because the metal cations are already mixed at an atomic level within the oxalate crystal structure. nih.gov Studies have shown that calcining a mixture of cobalt oxalate and iron oxalate at high temperatures (e.g., 1000°C) also leads to the formation of a single-phase cubic spinel structure of CoFe₂O₄. researchgate.net Cobalt ferrite is a material of significant interest due to its high coercivity and magnetic anisotropy, making it suitable for applications in data storage and as a component in permanent magnets. mdpi.comresearchgate.net

Starting Material for Other Cobalt Salts and Compounds

Cobaltous oxalate is a key intermediate in the synthesis of various cobalt-based materials due to its convenient decomposition into cobalt oxides or metallic cobalt. sci-hub.se Thermal treatment, such as calcination in air, transforms cobaltous oxalate into mesoporous cobalt oxides, notably Co₃O₄. acs.org This process is valued for its ability to produce nanostructures with high surface areas while retaining the morphology of the original oxalate precursor. acs.org

The decomposition of cobaltous oxalate under a hydrogen atmosphere is employed to produce metallic cobalt powders with controlled size and morphology. sci-hub.se The shape of the initial cobaltous oxalate particles, whether acicular or parallelepipedic, influences the final morphology of the metal cobalt powder, which in turn affects the properties of materials made from it, such as green strength in powder metallurgy applications. sci-hub.se

Furthermore, cobaltous oxalate is utilized in the preparation of cobalt catalysts and is a crucial component in the recycling of lithium-ion batteries. wikipedia.org In recycling processes, cobalt is recovered from spent cathode materials like LiCoO₂ by precipitating it as cobaltous oxalate, which can then be used to synthesize new cathode materials. wikipedia.orgdoaj.orgmdpi.com

Energy Storage Applications of Cobaltous Oxalate Derivatives

The derivatives of cobaltous oxalate are extensively researched for their potential in energy storage devices. By serving as a precursor, cobaltous oxalate facilitates the creation of nanostructured electrode materials with desirable electrochemical properties for both lithium-ion batteries and supercapacitors.

Research in Lithium-Ion Batteries (LIBs)

Cobaltous oxalate and its derivatives are pivotal in the research and development of materials for lithium-ion batteries, contributing to both anode and cathode technologies.

Anhydrous cobaltous oxalate has been investigated as a high-capacity anode material for LIBs. capes.gov.br Researchers have synthesized nanostructures, such as nanoribbons and mesoporous rods, to improve electrochemical performance. capes.gov.bracs.org These materials operate through a conversion reaction, where CoC₂O₄ reacts with lithium to form metallic cobalt and lithium oxalate. kent.ac.uk

Studies on mesoporous cobaltous oxalate nanorods have demonstrated significant lithium storage capabilities. These materials have shown high initial discharge capacities, although they can experience some capacity fading over subsequent cycles. acs.org The nanostructured morphology plays a key role in accommodating the volume changes during the charge-discharge process and enhancing rate performance. capes.gov.bracs.org

Table 1: Electrochemical Performance of Cobaltous Oxalate-Based Anodes in LIBs

Anode MaterialInitial Discharge CapacityInitial Charge CapacityCapacity after 50 CyclesCoulombic Efficiency (1st Cycle)
Mesoporous CoC₂O₄ Nanorods acs.org1599 mAh g⁻¹994 mAh g⁻¹1203 mAh g⁻¹62%
CoC₂O₄ Nanoribbons kent.ac.uk~900 mAh g⁻¹ (Reversible)---

Cobaltous oxalate is a widely used precursor for synthesizing lithium cobalt oxide (LiCoO₂), a common cathode material in commercial LIBs. doaj.orgmdpi.com One significant application is in the recycling of spent LIBs. Cobalt can be efficiently recovered from used cathodes as nanostructured cobaltous oxalate with a high yield of 99.28%. doaj.orgmdpi.com

This recovered cobaltous oxalate can then be directly used, without extensive purification, to re-synthesize high-quality LiCoO₂. mdpi.com The process involves mixing the cobaltous oxalate with a lithium source, such as LiOH or Li₂CO₃, and calcining the mixture at elevated temperatures. mdpi.com The resulting LiCoO₂ has demonstrated excellent electrochemical performance in half-cell tests, showcasing high discharge capacities and efficiency. doaj.orgmdpi.com This recycling pathway is considered a simple, efficient, and environmentally conscious approach to regenerating valuable cathode materials. mdpi.com

Table 2: Performance of LiCoO₂ Synthesized from Cobaltous Oxalate Precursor

Precursor SourceSynthesized MaterialDischarge CapacityCharge-Discharge Efficiency
Recovered from Spent LIBs doaj.orgmdpi.comLiCoO₂131 mAh g⁻¹93%

Development for Supercapacitors

Cobaltous oxalate and the materials derived from it have shown considerable promise for supercapacitor applications, which demand high power density and long cycle life.

The engineering of electrode materials from cobaltous oxalate is a key area of research. Nanostructured cobaltous oxalate can be used directly as an additive-free electrode material. researchgate.net For instance, cobaltous oxalate nanostructures grown directly on cobalt foils have exhibited outstanding specific capacitance and remarkable long-term cycling stability. researchgate.net

Alternatively, cobaltous oxalate serves as a template or precursor to create porous cobalt oxide (Co₃O₄) nanostructures through calcination. acs.orgrsc.org This method preserves the morphology of the oxalate precursor, leading to materials with high surface area and mesoporous structures, which are beneficial for electrochemical performance. acs.org These Co₃O₄ nanostructures have demonstrated high specific capacitance and excellent stability over thousands of charge-discharge cycles. acs.orgrsc.org

Table 3: Performance of Cobaltous Oxalate-Derived Electrodes in Supercapacitors

Electrode MaterialSynthesis MethodSpecific CapacitanceCurrent DensityElectrolyteCycling Stability
Nanostructured CoC₂O₄ researchgate.netAnodization1269 F g⁻¹6 A g⁻¹2 M KOH91.9% retention after 100,000 cycles
Mesoporous Co₃O₄ acs.orgCalcination of CoC₂O₄202.5 F g⁻¹1 A g⁻¹2 M KOHNegligible decay after 1000 cycles
Nano Co₃O₄ rsc.orgCalcination of CoC₂O₄351 F g⁻¹0.85 A g⁻¹2 M KOH98.6% retention after 1000 cycles
Enhancement of Capacitive Performance

Cobaltous oxalate has demonstrated significant potential as an electrode material in supercapacitors, exhibiting superior specific capacitance. Research into nanostructured cobaltous oxalate, fabricated directly on cobalt foils through anodization, has revealed excellent capacitive performance. These electrodes, which can be used without additives or binders, show a high specific capacitance of 1269 F g⁻¹ at a current density of 6 A g⁻¹ in galvanostatic charge/discharge tests. researchgate.net Furthermore, these materials maintain a high capacitance retention of 87.2% even when the current density is increased fivefold to 30 A g⁻¹. researchgate.net

The morphology of cobaltous oxalate nanostructures plays a crucial role in their electrochemical performance. Studies on mesoporous nanostructures, such as nanorods and nanosheets, have been conducted to evaluate their use as anode materials for lithium-ion batteries. Anhydrous cobaltous oxalate nanorods and sheets have shown high initial discharge capacities of 1599 and 1518 mA h g⁻¹, respectively, at a 1C rate. acs.org Doping other materials, such as manganese dioxide, with cobalt has also been shown to enhance pseudocapacitive properties significantly. A 5% cobalt-doped manganese dioxide sample achieved a specific capacitance of 1050 F g⁻¹ at a current density of 0.5 A g⁻¹, a near threefold increase compared to the undoped material. acs.org

MaterialSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)Capacitance Retention (%)ConditionsReference
Nanostructured Cobaltous Oxalate1269687.2At 30 A g⁻¹ researchgate.net
5% Co-doped Manganese Dioxide10500.592.7Over 10,000 cycles acs.org
Cycling Stability and Long-Term Performance Studies

A critical factor for the practical application of supercapacitor materials is their long-term cycling stability. Cobaltous oxalate has shown exceptional durability in this regard. Nanostructured cobaltous oxalate electrodes have been demonstrated to retain 91.9% of their specific capacitance after an extensive 100,000 cycles. researchgate.net This remarkable stability highlights the material's robustness and potential for use in long-lasting energy storage devices.

In asymmetric supercapacitors assembled with cobaltous oxalate as the positive electrode and activated carbon as the negative electrode, excellent capacitive performance, including high energy and power density, has been observed. researchgate.net The structural integrity of cobalt-based materials contributes significantly to their long-term performance. For instance, cobalt-doped manganese dioxide nanocomposites exhibit exceptional capacitance retention of 92.7% after 10,000 cycles, indicating good cyclability and material stability. acs.org Similarly, other cobalt-based compounds like manganese-cobalt mixed oxide electrodes have shown 95% specific capacitance retention after 80,000 cycles, which is attributed to a highly porous nanostructure that buffers volume changes during charge-discharge processes. rsc.org

MaterialCapacitance Retention (%)Number of CyclesReference
Nanostructured Cobaltous Oxalate91.9100,000 researchgate.net
5% Co-doped Manganese Dioxide92.710,000 acs.org
Manganese-Cobalt Mixed Oxide9580,000 rsc.org

Catalysis and Electrocatalysis with Cobaltous Oxalate

Oxygen Evolution Reaction (OER) Electrocatalysis

Cobaltous oxalate microstructures have been identified as highly efficient and non-precious electrocatalysts for the Oxygen Evolution Reaction (OER), a key process in water splitting for hydrogen production. rsc.orgrsc.org Research has shown that well-defined cobaltous oxalate (CoC₂O₄·2H₂O) microstructures exhibit remarkable activity for catalyzing OER in alkaline solutions. rsc.org The electrocatalytic performance is strongly dependent on the material's morphology. rsc.orgrsc.org Specifically, cobaltous oxalate in the form of microrods, which possess a higher aspect ratio and more active cobalt sites, demonstrates a small OER onset potential, large anodic current, and excellent long-term durability. rsc.org This performance is superior to that of cobaltous oxalate micropolyhedrons and even compares favorably with many other reported cobalt-based OER electrocatalysts. rsc.org

Development of Non-Precious Electrocatalysts (e.g., Nickel-Cobalt (B8461503) Oxalate)

The development of low-cost, non-precious electrocatalysts is crucial for the widespread adoption of water-splitting technologies. In this context, nickel-cobalt oxalate has emerged as a highly efficient non-precious electrocatalyst for the alkaline OER. semanticscholar.orgrsc.org A specific composition, Ni₂.₅Co₅C₂O₄, developed through a simple wet-chemical technique, was found to require an overpotential of only 330 mV to achieve a current density of 10 mA cm⁻². semanticscholar.orgrsc.org This performance surpasses that of individual nickel oxalate (NiC₂O₄) and cobaltous oxalate (CoC₂O₄), as well as nickel cobaltite (B72492) (NiCo₂O₄) and the benchmark ruthenium oxide (RuO₂) catalyst. semanticscholar.orgrsc.org The nickel-cobalt oxalate catalyst also demonstrated impressive stability and a high Faradaic efficiency of 87% in an alkaline medium. semanticscholar.orgrsc.org

Synthesis of Cobalt Oxides (Co₃O₄, CoO)

Dual Catalytic Properties (Photocatalysis and Electrochemical Water-Splitting)

Cobaltous oxalate nanoparticles have been shown to possess dual catalytic functionalities, acting as both a photocatalyst and an electrocatalyst for water-splitting. digitellinc.com Morphological engineering of these nanoparticles, creating distinct architectures like nanorods and nanoflakes, can optimize these properties. digitellinc.com The nanoflake structures, in particular, exhibit higher crystallinity and a narrow band gap that is active in visible light. digitellinc.com This allows them to demonstrate superior photocatalytic activity, achieving over 97% degradation of the organic complex ofloxacin (B1677185) within 90 minutes. digitellinc.com Concurrently, these cobaltous oxalate nanoflakes show improved OER activity, reaching a current density of 10 mA/cm² with a remarkably low overpotential of 170 mV. digitellinc.com The enhanced dual catalytic properties are attributed to the narrower band gap and a higher number of charge generation and ejection sites within their highly crystalline frameworks. digitellinc.com

Tungsten-Cobalt Oxalate as Bifunctional Electrocatalyst

This results in superior bifunctional efficiency, with low overpotentials of 172 mV for HER and 251 mV for OER to achieve a current density of 10 mA cm⁻². acs.org A water-splitting device using self-supported WCoC₂O₄ requires a low cell voltage of 1.57 V and demonstrates excellent catalytic durability, maintaining stability for over 100 hours. acs.org The activation energy for the OER is significantly reduced in WCoC₂O₄ (4.1 kJ mol⁻¹) compared to pristine cobaltous oxalate (15.2 kJ mol⁻¹), highlighting the positive impact of tungsten incorporation. acs.org

CatalystReactionOverpotential (mV)Current Density (mA cm⁻²)Key FindingsReference
Cobaltous Oxalate (Nanoflakes)OER17010Dual photocatalytic and electrocatalytic properties digitellinc.com
Nickel-Cobalt Oxalate (Ni₂.₅Co₅C₂O₄)OER33010Superior to RuO₂, 87% Faradaic efficiency semanticscholar.orgrsc.org
Tungsten-Cobalt Oxalate (WCoC₂O₄)HER17210Bifunctional catalyst, stable for >100 hours acs.org
OER25110

Hydrogen Evolution Reaction (HER) Electrocatalysis

Cobaltous oxalate has emerged as a promising and cost-effective electrocatalyst for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen fuel production. Research has demonstrated its potential to replace precious metal catalysts. Studies have shown that cobalt-based materials, including cobalt oxalate, can enhance the efficiency of the alkaline HER. The synergistic coupling of an oxophilic Co-based material with MoSe2 has been shown to improve alkaline HER efficiency.

A composite material, Co0.85Se/MoSe2, synthesized using cobaltous oxalate as a precursor, exhibited remarkable performance in alkaline conditions. This composite required overpotentials of only 70 ± 3 and 140 ± 5 mV to achieve current densities of -10 and -50 mA/cm², respectively. The enhanced activity is attributed to the synergistic effect between Co0.85Se and MoSe2, where Co0.85Se aids in the dissociation of the H–OH bond in the initial Volmer step. The use of cobaltous oxalate as a precursor was found to be crucial for maximizing the exposure of catalytically active sites within the composite's framework.

Catalysis in Oxidation and Hydrogenation Reactions

Cobaltous oxalate has demonstrated catalytic activity in various oxidation and hydrogenation reactions. It is utilized as a catalyst in several chemical reactions, particularly in the realm of organic synthesis.

In the context of oxidation, cobalt(II) has been studied as a catalyst for the ozonation of oxalate. The presence of trace amounts of cobalt(II) was found to accelerate the removal of oxalate, with the rate increasing as the pH decreased from 6.7 to 5.3. The proposed mechanism involves the formation of a cobalt(II)-oxalate complex, which is then oxidized by ozone to a cobalt(III) oxalate complex. This catalytic cycle is completed by the decomposition of the cobalt(III) complex back to cobalt(II) and an oxalate radical. The second-order reaction rate constants for the ozonation of cobalt(II) monooxalate and dioxalate species at pH 6 were determined to be 30 ± 9 and 4000 ± 500 M⁻¹ s⁻¹, respectively, which are significantly higher than that of free oxalate.

While specific details on its direct application in hydrogenation reactions are less prevalent in the provided context, the use of cobalt compounds, in general, as catalysts for such processes is well-established. Cobalt catalysts are known to be effective in various hydrogenation reactions, and cobaltous oxalate can serve as a precursor for the synthesis of these active cobalt catalysts.

Photocatalytic Degradation of Organic Pollutants

Cobaltous oxalate and its derivatives have shown significant potential as photocatalysts for the degradation of organic pollutants in wastewater. This application is crucial for environmental remediation, as many industrial dyes are harmful and resistant to conventional treatment methods.

The photocatalytic activity of cobalt-based materials stems from their ability to generate electron-hole pairs when irradiated with light. These charge carriers then react with water and oxygen to produce highly reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂•⁻), which can break down complex organic molecules into simpler, non-toxic substances like CO₂ and H₂O.

Morphological engineering of cobalt oxalate nanoparticles has been shown to optimize their dual catalytic properties, including photocatalysis. Nanoflakes of cobalt oxalate, with their higher crystallinity, exhibited enhanced photocatalytic activity, achieving over 97% degradation of the organic complex ofloxacin within 90 minutes under visible light. This enhanced activity is attributed to a narrower band gap and more sites for charge generation and ejection.

Composites containing cobalt oxalate have also been developed to improve photocatalytic efficiency. For instance, a novel nanocomposite of copper oxalate/cobalt oxalate/manganese oxalate has been fabricated and used for the degradation of malachite green dye. Under UV light and in the presence of hydrogen peroxide, these nanocomposites completely decomposed a 15 mg/L solution of the dye within 20 minutes. The mechanism involves the excitation of electrons from the valence band to the conduction band under UV irradiation, leading to the formation of reactive oxygen species that degrade the dye.

Furthermore, cobalt oxide (Co₃O₄), which can be derived from cobaltous oxalate, has been extensively studied as a photocatalyst. Co₃O₄ nanoparticles have demonstrated high efficiency in degrading various dyes, including methylene (B1212753) blue, murexide, and titan yellow, under visible light irradiation. The degradation efficiency is influenced by factors such as pH, irradiation time, catalyst dosage, and dye concentration. For example, the degradation of methylene blue by Co₃O₄ nanoparticles reached 91% in 120 minutes, with efficiency increasing at higher pH levels.

CatalystPollutantDegradation EfficiencyTimeConditions
Cobalt Oxalate NanoflakesOfloxacin>97%90 minVisible Light
Copper/Cobalt/Manganese Oxalate NanocompositeMalachite Green100%20 minUV Light, H₂O₂
Co₃O₄ NanoparticlesMethylene Blue91%120 minSunlight
Co₃O₄ NanoparticlesMurexide>90%Not specifiedVisible Light
Co₃O₄ NanoparticlesTitan Yellow~60%Not specifiedVisible Light

Magnetic Materials and Spintronics Research

Cobaltous oxalate is a subject of significant interest in the field of magnetic materials and spintronics due to its intriguing magnetic properties, including antiferromagnetic ordering, weak ferromagnetism, and quasi-one-dimensional magnetic behavior.

Investigation of Antiferromagnetic Ordering

The magnetic properties of cobaltous oxalate dihydrate (α-CoC₂O₄·2D₂O) reveal the occurrence of antiferromagnetic interactions between the cobalt(II) centers. researchgate.netrsc.org Neutron diffraction studies have been instrumental in elucidating the magnetic structure of this compound. Below a Néel temperature (Tₙ) of 6.1 ± 0.1 K, three-dimensional antiferromagnetic long-range order is established. researchgate.net

The magnetic structure is collinear with the magnetic moments aligned parallel to the a-axis and corresponds to a magnetic wave vector k = (0, 1/2, 0). researchgate.net This arrangement can be described as two interpenetrating antiferromagnetic sublattices. The temperature dependence of the magnetization in a zero field shows an abrupt, first-order-like change near the Néel temperature, which may be associated with an exchange-induced lowering of the crystal symmetry. researchgate.net Molar susceptibility versus temperature measurements also confirm the existence of antiferromagnetic ordering. ias.ac.in

Studies on Weak Ferromagnetism

In addition to antiferromagnetism, cobaltous oxalate exhibits weak ferromagnetism. ias.ac.in This behavior is revealed by hysteresis loops measured in magnetization as a function of the magnetic field. ias.ac.inresearchgate.net The weak ferromagnetism is thought to arise from the canting of the antiferromagnetically coupled spins. researchgate.net

This spin canting can be attributed to inter- and intrachain magnetic interactions and/or the Dzyaloshinskii-Moriya (DM) exchange interaction. researchgate.net These interactions distort the otherwise perfect antiferromagnetic alignment of the spins, resulting in a small net magnetic moment. The competition between the uncompensated antiferromagnetism and this weak ferromagnetism contributes to the complex magnetic behavior observed in cobaltous oxalate. researchgate.net

Characterization of Quasi-One-Dimensional Magnetic Behavior

Cobaltous oxalate dihydrate is considered a quasi-one-dimensional magnetic system, characterized by dominant magnetic correlations along linear chains of [Co(H₂O)₂]²⁺ units linked by oxalate ligands. researchgate.net This structural arrangement leads to magnetic behavior where the intra-chain interactions are significantly stronger than the inter-chain couplings.

Magnetic Coupling in Coordination Polymers and MOFs

Cobaltous oxalate plays a significant role as a building block in the construction of coordination polymers and metal-organic frameworks (MOFs) exhibiting interesting magnetic properties. The oxalate ligand (C₂O₄²⁻) is particularly effective at mediating magnetic exchange interactions between paramagnetic metal centers, such as Co(II). In these structures, the oxalate anion can act as a bridging ligand, connecting two or more cobalt ions and creating a pathway for magnetic coupling.

The nature and strength of the magnetic coupling in cobaltous oxalate-based coordination polymers are highly dependent on the precise coordination geometry and the bridging mode of the oxalate ligand. Research has shown that in many one-dimensional (1D) chain-like structures, where Co(II) ions are linked by oxalate bridges, antiferromagnetic (AFM) coupling is prevalent. researchgate.net This means that at low temperatures, the magnetic moments of adjacent Co(II) ions tend to align in opposite directions. For instance, in a hydrated cobalt(II) oxalate complex forming one-dimensional chains, {[Co(μ-ox)(H₂O)₂]·2H₂O}n, magnetic susceptibility measurements have confirmed the presence of antiferromagnetic interactions between the metal centers. researchgate.net

The efficiency of the magnetic exchange can be influenced by the specific configuration of the oxalate bridge. For example, the trans-configuration of oxalate ligands in a linear chain has been suggested to mediate magnetic exchange more effectively than a cis-configuration in a zigzag chain. researchgate.net The magnetic properties of high-spin octahedral Co(II) complexes are governed by the orbitally degenerate ground term, ⁴T₁g, which leads to a significant orbital contribution to the magnetic moment. researchgate.net

Applications in Advanced Ceramics and Colorants (Research Aspects)

Role as Colorant in Ceramics and Glazes

Cobaltous oxalate serves as a crucial precursor material in the synthesis of advanced ceramic pigments, most notably for producing vibrant blue colors in ceramics and glazes. ufrn.br While cobalt oxides and carbonates are the direct colorants, cobaltous oxalate is often used in the initial stages of pigment production due to its decomposition properties. When heated, cobaltous oxalate decomposes to form cobalt oxides (such as CoO or Co₃O₄), which are then incorporated into a ceramic matrix to create the final pigment. researchgate.netufrn.br

A significant area of research focuses on the synthesis of cobalt aluminate (CoAl₂O₄), a spinel-structured pigment renowned for its intense blue color, often referred to as Thénard's blue. ufrn.br In one method, cobaltous oxalate is mixed with an aluminum source, such as alumina (B75360) (Al₂O₃), and the mixture is calcined at high temperatures. ufrn.br The thermal decomposition of cobaltous oxalate provides a reactive form of cobalt oxide that readily reacts with the alumina to form the CoAl₂O₄ spinel phase. The calcining temperature plays a critical role in the development of the final color and the crystalline phase of the pigment. ufrn.br

Research has shown that the properties of the resulting ceramic pigment, such as particle size and color intensity, are influenced by the characteristics of the cobaltous oxalate precursor. The use of cobaltous oxalate can be part of sol-gel or other chemical routes to produce fine, homogeneous pigment particles, which are desirable for applications like ceramic inkjet printing. scielo.br The controlled decomposition of the oxalate precursor allows for better control over the final microstructure of the pigment. The resulting blue hue of pigments derived from cobaltous oxalate is highly stable at the high temperatures required for firing ceramics and is resistant to chemical attack from the molten glaze. iaea.org

Table 1: Influence of Calcining Temperature on CoAl₂O₄ Pigment from Cobalt Oxalate Precursor

Calcining Temperature (°C)Resulting PhaseApplication OutcomeReference
500Spinel phase with some residual alumina- ufrn.br
800Spinel phase- ufrn.br
1000Monophase crystalline spinelGood coloring effect on ceramic tiles ufrn.br
1200Monophase crystalline spinelGood coloring effect on ceramic tiles ufrn.br

Coordination Chemistry and Ligand Design Studies

Synthesis and Characterization of Cobalt-Oxalato Complexes

The synthesis of cobalt-oxalato complexes is a fertile area of research in coordination chemistry, leading to a wide variety of structures with interesting properties. These complexes are typically synthesized through precipitation or hydrothermal methods. iucr.org In a common precipitation method, an aqueous solution of a cobalt(II) salt, such as cobalt chloride or cobalt nitrate (B79036), is reacted with a solution containing oxalate ions, often from oxalic acid or an alkali metal oxalate.

Hydrothermal synthesis is another powerful technique used to grow single crystals of cobalt-oxalato complexes. This method involves reacting the cobalt salt and oxalate source in water at elevated temperatures and pressures in a sealed container. By varying reaction conditions such as temperature, pH, and the presence of other ions or structure-directing agents, a diverse range of crystalline products can be obtained. For example, single crystals of novel transition-metal oxalates like dirubidium diaquadioxalatocobalt(II) dihydrate (Rb₂[Co(C₂O₄)₂(H₂O)₂]·2H₂O) have been successfully synthesized using this technique. iucr.org

Characterization of these synthesized complexes is crucial to determine their structure and properties. Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms, including bond lengths and angles, and the coordination environment of the cobalt(II) ion. Other characterization techniques include powder X-ray diffraction (XRD) to confirm phase purity, infrared (IR) spectroscopy to identify the coordination mode of the oxalate ligand, and thermogravimetric analysis (TGA) to study their thermal stability and decomposition behavior. researchgate.netresearchgate.net

Table 2: Examples of Synthesized Cobalt(II)-Oxalato Complexes and their Crystal Structures

Compound FormulaCrystal SystemKey Structural FeatureSynthesis MethodReference
{[Co(μ-ox)(H₂O)₂]·2H₂O}nTriclinic1D linear chains of Co(II) units linked by bis-bidentate oxalate ligandsSlow diffusion researchgate.net
Rb₂[Co(C₂O₄)₂(H₂O)₂]·2H₂O-Isolated octahedral [Co(C₂O₄)₂(H₂O)₂] unitsHydrothermal iucr.org
{Rb₂[CoCl₂(C₂O₄)]}n-Trans chains of Co²⁺ ions bridged by bidentate oxalate ligandsHydrothermal iucr.org

Role of Oxalate Anion as Ligand and Coordination Environment of Co(II)

The oxalate anion (C₂O₄²⁻) is a versatile ligand in coordination chemistry due to its ability to bind to metal ions in several different ways. fiveable.mewikipedia.org It is a dicarboxylate ligand that can function as a bidentate chelating agent, forming a stable five-membered ring with the metal center. fiveable.mewikipedia.org In this mode, it coordinates to a single Co(II) ion through two of its oxygen atoms.

More significantly in the context of coordination polymers, the oxalate anion can act as a bridging ligand, connecting two different Co(II) centers. wikipedia.orgyoutube.com This bridging capability is fundamental to the formation of extended one-, two-, or three-dimensional structures. The oxalate ligand can bridge metal ions in a bis-bidentate fashion, where each of the two carboxylate groups chelates to a different metal ion. This is a common motif in the formation of chain and layered structures. researchgate.net

Synthesis of Novel Cobalt(II) Oxalate Derivatives and Frameworks

Building upon the fundamental coordination chemistry of cobaltous oxalate, researchers are actively designing and synthesizing novel derivatives and frameworks, particularly Metal-Organic Frameworks (MOFs). These materials are constructed by linking metal ions or clusters (in this case, containing Co(II)) with organic ligands to form extended, often porous, networks. While simple cobaltous oxalate forms a coordination polymer, the introduction of additional, often larger, organic ligands allows for the creation of a vast array of new structures with tailored properties. srce.hrrsc.org

The synthesis of these novel frameworks typically involves solvothermal or hydrothermal methods, where a mixture of a cobalt(II) salt, an oxalate source (or a different dicarboxylate ligand), and a secondary organic linker is heated in a suitable solvent. srce.hrrsc.org The choice of the secondary organic linker is crucial as it dictates the topology, dimensionality, and functionality of the resulting framework. Ligands with different lengths, geometries, and functional groups can be used to control the pore size, shape, and chemical environment of the MOF. rsc.org

For example, cobalt-based MOFs have been synthesized using ligands like 1,3,5-benzenetricarboxylic acid in conjunction with a cobalt(II) source. researchgate.net While not strictly containing the oxalate ligand itself, these studies on cobalt dicarboxylate and tricarboxylate frameworks are a direct extension of the principles learned from cobaltous oxalate chemistry. The resulting Co-MOFs can exhibit high surface areas and porosity, making them promising candidates for applications in gas storage, separation, and catalysis. srce.hrnih.gov The characterization of these novel frameworks involves techniques such as single-crystal X-ray diffraction to determine their intricate structures, and gas adsorption measurements to assess their porosity. researchgate.net

Doping Studies and Material Property Modulation

The introduction of dopant ions into a host crystal lattice is a fundamental technique in materials science to intentionally alter and enhance the material's intrinsic properties. In the context of cobaltous oxalate, its use as a dopant in other transition metal oxalate systems, and the subsequent effects on the host material's characteristics, have been a subject of scientific investigation. This approach allows for the fine-tuning of crystallographic and electronic properties for specific applications in advanced materials.

Cobalt Doping in Other Transition Metal Oxalate Systems (e.g., Cadmium Oxalate)

Chemical analysis of such crystals has confirmed the incorporation of cobalt into the cadmium oxalate structure. For instance, one study reported the successful growth of CoₓCd₁₋ₓC₂O₄·4H₂O crystals where the chemical composition was found to be approximately 36.3% Cd²⁺, 0.40% Co²⁺, 36.90% oxalate, and 26.40% water, corresponding to a value of x = 0.01. ias.ac.in This demonstrates that even a small proportion of cobalt doping can be precisely controlled and introduced into the host lattice. The growth of these doped crystals is optimized by carefully controlling parameters such as the pH of the gel, the concentration of reactants (e.g., oxalic acid), and the specific gravity of the sodium metasilicate (B1246114) solution used for gel formation. aip.orgresearchgate.net

The successful incorporation of various dopants into mixed metal oxalate systems has been confirmed through techniques like Energy Dispersive X-ray Analysis (EDX), which verifies the presence of the intended elements within the crystal lattice. aip.orgaip.org

Effects of Doping on Crystallographic and Electronic Properties

The introduction of cobalt ions into a host oxalate lattice induces significant and measurable changes in both its crystallographic structure and its electronic behavior.

Crystallographic Modifications:

Doping can influence the crystal system and unit cell parameters of the host material. For example, studies on related doped cobalt cadmium oxalate systems, such as those doped with barium, have shown that the resulting crystals exhibit a triclinic structure. Powder X-ray diffraction (XRD) is a key technique used to determine these structural characteristics. researchgate.net

Table 1: Crystallographic Data for a Barium-Doped Cobalt Cadmium Oxalate Crystal. researchgate.net
ParameterValue
Crystal SystemTriclinic
a5.973 Å
b6.630 Å
c8.442 Å
α74.68°
β74.27°
γ81.17°

Electronic and Dielectric Property Modulation:

The presence of Co²⁺ ions creates notable effects on the electronic and dielectric properties of the host oxalate crystal. In studies of cobalt-doped cadmium oxalate, the Co²⁺ impurities are expected to particularly affect the dielectric properties. ias.ac.in

Dielectric Constant: The real part of the dielectric constant (ε') in Co-doped cadmium oxalate crystals has been shown to decrease slightly with an increase in frequency, eventually reaching a constant value at higher frequencies. At 10⁶ Hz, a dielectric constant of 12.5 was recorded. ias.ac.in

Dielectric Relaxation: The study of dielectric loss curves revealed a relaxation peak at 500 kHz, which corresponds to a relaxation time of 0.3 microseconds. This low-frequency relaxation is attributed to vacancies created in the lattice resulting from the non-stoichiometry introduced by the divalent cobalt dopant. ias.ac.in

Optical Absorption: The introduction of cobalt ions imparts new optical properties to the host material. Cadmium oxalate is typically transparent, but when doped with cobalt, the crystals exhibit a broad absorption peak around 550 nm. This peak is attributed to the electronic transitions of the Co²⁺ ion. ias.ac.in UV-Visible spectroscopic analysis is also employed to measure the energy gap of doped crystals, which provides insight into their insulating or semiconducting behavior. aip.org

Table 2: Electronic and Optical Properties of Cobalt-Doped Cadmium Oxalate. ias.ac.in
PropertyObservation / Value
Dielectric Constant (ε') at 10⁶ Hz12.5
Dielectric Relaxation PeakObserved at 500 kHz
Calculated Relaxation Time0.3 µs
Optical Absorption Peak (due to Co²⁺)~550 nm

These findings illustrate that cobaltous oxalate is a valuable dopant for modulating the properties of other transition metal oxalates, enabling the creation of new materials with tailored crystallographic and electronic characteristics for specialized applications.

Future Directions and Emerging Research Domains

Exploration of Novel and Scalable Synthesis Pathways for Cobaltous Oxalate (B1200264)

The development of novel and scalable synthesis pathways for cobaltous oxalate is a cornerstone of future research, aiming to produce materials with controlled properties in a cost-effective and environmentally friendly manner. Traditional precipitation methods are being refined and new approaches are being explored to gain precise control over particle size, morphology, and crystallinity, which are critical for performance in various applications.

One promising direction is the advancement of one-pot synthesis methods, which streamline the production process by combining multiple reaction steps into a single reactor. This approach has been demonstrated in the recovery of cobalt from spent lithium-ion batteries, where cobalt is leached and simultaneously precipitated as nanostructured cobalt oxalate. mdpi.com Such processes not only enhance efficiency but also minimize waste and the need for intermediate purification steps. mdpi.com

Flow-driven synthesis is another emerging area that offers continuous and scalable production of cobaltous oxalate with controlled microstructures. rsc.orgresearchgate.net By manipulating the spatial concentration gradients of reactants in a flow system, it is possible to produce intricate precipitate patterns and morphologies that are not achievable through conventional batch processes. rsc.orgresearchgate.net This method allows for the maintenance of spatial gradients, leading to the controlled synthesis of microstructures that differ significantly from those obtained in well-stirred, homogeneous experiments. rsc.orgresearchgate.net

Furthermore, research is focusing on template-free precipitation approaches that offer simplicity and avoid contamination from template removal steps. acs.org By carefully controlling reaction parameters such as solvent composition and the order of reactant addition, it is possible to selectively prepare various nanostructures, including one-dimensional and layered parallel folding architectures. acs.org The ability to tune morphology without the use of templates is a significant step towards scalable and sustainable manufacturing of cobaltous oxalate nanomaterials. acs.org

The exploration of different precursor materials and reaction conditions is also a key aspect of this research domain. For instance, the use of various cobalt salts and the addition of reagents like ammonia (B1221849) are being investigated to control the pH and influence the crystal structure and particle size of the resulting cobalt oxalate. google.com These novel synthesis strategies are crucial for unlocking the full potential of cobaltous oxalate in a wide range of technological applications.

Advanced In-Situ Characterization Techniques for Reaction Mechanisms

A deeper understanding of the formation mechanisms of cobaltous oxalate is crucial for the rational design of synthesis pathways and the precise control of material properties. Advanced in-situ characterization techniques are emerging as powerful tools to probe the reaction dynamics in real-time, providing insights that are not accessible through conventional ex-situ methods.

While direct in-situ studies on the formation of cobaltous oxalate are still an emerging area, the application of these techniques to related cobalt-based materials provides a roadmap for future research. For example, operando X-ray absorption spectroscopy (XAS) has been effectively used to study the instability and transformation of cobalt-substituted polyoxometalates during the oxygen evolution reaction, revealing the formation of cobalt oxide layers. acs.org This technique could be adapted to monitor the changes in the local coordination environment and oxidation state of cobalt ions during the precipitation of cobaltous oxalate.

In-situ Raman spectroscopy is another valuable tool that has been employed to investigate cobalt oxide-based catalysts under electrochemical conditions. researchgate.net It can provide information about the vibrational modes of molecules and can be used to identify the formation of intermediate species and track the transformation of reactants to products in real-time. researchgate.net Applying in-situ Raman spectroscopy to the synthesis of cobaltous oxalate could elucidate the role of different species in solution and the kinetics of the precipitation process. researchgate.net

In-situ X-ray diffraction (XRD) offers the capability to monitor the evolution of the crystalline structure of the material as it forms. researchgate.netrsc.org This technique has been used to study the evolution of alumina-supported cobalt catalysts under realistic Fischer-Tropsch synthesis conditions, revealing processes such as sintering and carbidization. rsc.org For cobaltous oxalate synthesis, in-situ XRD could provide critical information on the nucleation and growth of different crystal phases. researchgate.netresearchgate.net

The combination of multiple in-situ techniques can provide a more comprehensive picture of the reaction mechanism. For instance, coupling in-situ X-ray Raman scattering (XRS) spectroscopy with XRD has been used to study the formation of cobalt carbides in Fischer-Tropsch synthesis catalysts. acs.org A similar multi-modal approach could be developed for cobaltous oxalate to correlate changes in electronic structure with the evolution of the crystalline phase during its formation. The insights gained from such advanced in-situ characterization will be instrumental in optimizing synthesis protocols to achieve desired material properties with high precision and reproducibility.

Rational Design and Tailoring of Morphology for Optimized Performance

The rational design and tailoring of the morphology of cobaltous oxalate are at the forefront of research to enhance its performance in various applications, particularly in energy storage and catalysis. It is well-established that the shape, size, and dimensionality of a material can significantly influence its physical and chemical properties, such as surface area, electronic conductivity, and the number of active sites.

Researchers are actively developing methods to control the morphology of cobaltous oxalate at the nanoscale and microscale. For instance, a simple solvothermal process has been used to synthesize well-defined cobaltous oxalate microstructures with controllable morphologies, such as microrods and micropolyhedrons, by tuning the composition of the solvents. rsc.org These morphology-controlled microstructures have shown remarkable activity as electrocatalysts for the oxygen evolution reaction (OER), with the performance being closely dependent on the specific morphology. rsc.org

One-dimensional nanostructures like nanorods and nanowires are of particular interest due to their potential for efficient charge transport. acs.org Template-free, water-controlled precipitation methods have been developed to selectively prepare one-dimensional and layered parallel folding cobalt oxalate nanostructures by simply altering the solvents and the feeding order of solutions. acs.org These tailored nanostructures, after being converted to mesoporous cobalt oxide, have demonstrated enhanced performance as electrode materials for supercapacitors. acs.org

The synthesis of two-dimensional (2D) nanosheets of cobaltous oxalate is another area of intense research. These 2D structures offer high specific surface areas and efficient ion and electron transport, which are beneficial for electrochemical applications. scholarsresearchlibrary.com The delicate control of the 2D morphology remains a challenge, but progress is being made through straightforward chemical precipitation methods where the ratio of reactants is rationally changed. scholarsresearchlibrary.com

Flow-driven synthesis also offers a powerful tool for morphology control. rsc.orgresearchgate.net By pumping a cobalt nitrate (B79036) solution into a thin layer of sodium oxalate solution, it is possible to create microstructures that are significantly different from those obtained in conventional batch synthesis. rsc.orgresearchgate.net This method allows for the creation of intricate precipitate patterns by controlling the spatial gradients of the reactants. rsc.orgresearchgate.net

The following table summarizes some of the morphologies of cobaltous oxalate that have been synthesized and their targeted applications:

MorphologySynthesis MethodKey FeaturesTargeted Application
Microrods and MicropolyhedronsSolvothermalControllable size and shapeElectrocatalysis (OER)
Nanorods and NanowiresTemplate-free precipitationOne-dimensional structureSupercapacitors
2D NanosheetsChemical precipitationHigh specific surface areaEnergy storage
Intricate MicrostructuresFlow-driven synthesisUnique patternsAdvanced materials

The ability to rationally design and tailor the morphology of cobaltous oxalate is a critical step towards optimizing its performance and developing next-generation materials for a sustainable future.

Integration of Cobaltous Oxalate in Hybrid and Composite Materials

The integration of cobaltous oxalate into hybrid and composite materials is a rapidly advancing research area aimed at harnessing synergistic effects to create materials with enhanced functionalities. By combining cobaltous oxalate with other materials, such as carbon-based nanostructures or other metal oxides, it is possible to overcome some of the limitations of the individual components and achieve superior performance in applications like energy storage and catalysis.

A significant focus of this research is on the development of cobaltous oxalate-carbon composites . The incorporation of conductive carbon materials, such as carbon nanotubes or graphene, can improve the electrical conductivity of cobaltous oxalate, which is often a limiting factor in its electrochemical performance. These composites are being explored as high-performance electrode materials for batteries and supercapacitors. The carbon matrix can also help to buffer the volume changes that occur during charge-discharge cycles, leading to improved cycling stability.

Another area of interest is the creation of hybrid cobalt hydroxyoxalate materials . These materials can feature unique crystal structures with three-dimensional Co-O-Co connectivity, which can give rise to interesting magnetic properties, such as ferrimagnetic ordering. nih.gov The synthesis of such hybrid materials opens up new possibilities for the design of functional materials with tailored magnetic and electronic properties. nih.gov

The development of bifunctional composite electrocatalysts is also a key research direction. For example, composites based on cobalt phosphotungstate and doped carbon materials are being investigated for both the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER). mdpi.com While not directly involving cobaltous oxalate, this research highlights the potential of creating multi-component systems where a cobalt-based compound provides the catalytic activity. Similar strategies could be employed with cobaltous oxalate to develop efficient and durable bifunctional catalysts for water splitting and other electrochemical reactions.

Furthermore, composites of cobalt-incorporated graphitic carbon nitride have been synthesized and shown to act as bifunctional catalysts for water-splitting reactions. mdpi.com This demonstrates the versatility of combining cobalt-based materials with other functional matrices to create advanced catalytic systems. The exploration of different material combinations and architectures in cobaltous oxalate-based composites is expected to lead to the development of next-generation materials for a wide range of energy and environmental applications.

In-depth Mechanistic Understanding of Catalytic and Electrochemical Processes

A fundamental, in-depth mechanistic understanding of the catalytic and electrochemical processes involving cobaltous oxalate is crucial for the rational design of more efficient and durable materials. Researchers are employing a combination of experimental and computational techniques to unravel the complex reaction pathways and identify the key factors that govern the performance of cobaltous oxalate-based materials in applications such as electrocatalysis and energy storage.

In the context of electrocatalysis , particularly the oxygen evolution reaction (OER), there is a significant effort to understand the role of cobaltous oxalate as a catalyst. Studies have shown that cobaltous oxalate microstructures can exhibit remarkable activity for catalyzing the OER in alkaline media. rsc.org Mechanistic investigations are focused on identifying the active sites, understanding the electronic structure of the catalyst under operating conditions, and elucidating the elementary steps of the OER mechanism. The relationship between the morphology of the cobaltous oxalate and its catalytic activity is a key area of investigation, with the aim of designing catalysts with optimized performance. rsc.org

Computational methods, such as density functional theory (DFT) , are playing an increasingly important role in providing atomic-level insights into the catalytic mechanisms. DFT calculations can be used to model the structure of the catalyst surface, identify the active sites, and calculate the energy barriers for different reaction steps. researchgate.net This theoretical understanding can guide the design of new catalysts with enhanced activity and stability. researchgate.net

In the field of energy storage , particularly in the context of sodium-ion batteries, understanding the electrochemical reaction mechanism of cobaltous oxalate is essential for improving its performance as an anode material. The conversion reaction mechanism, where cobaltous oxalate is converted to cobalt metal and sodium oxalate during discharge, is a key area of study. Advanced characterization techniques are being used to probe the structural and chemical changes that occur in the electrode during cycling, providing insights into the reaction pathway and the factors that limit the performance, such as volume changes and side reactions.

The following table provides a summary of key research findings related to the mechanistic understanding of cobaltous oxalate in different applications:

ApplicationKey Mechanistic InsightsResearch Techniques
Oxygen Evolution Reaction (OER) Morphology-dependent activity; identification of active sites.Electrokinetic studies, Isotope experiments, Density Functional Theory (DFT). nih.govnih.gov
Sodium-Ion Batteries Conversion reaction mechanism involving the formation of cobalt metal and sodium oxalate.X-ray diffraction, Transmission electron microscopy, Time-of-flight secondary-ion mass spectroscopy.

The continued development and application of advanced experimental and computational tools will be critical for gaining a deeper mechanistic understanding of the catalytic and electrochemical processes of cobaltous oxalate, which will in turn accelerate the development of next-generation energy and environmental technologies.

Development of Multi-functional Cobaltous Oxalate-Based Materials for Integrated Systems

In addition to water splitting, there is growing interest in developing bifunctional catalysts for other important electrochemical reactions, such as the oxygen reduction reaction (ORR) and the OER for metal-air batteries and fuel cells. Composites of cobalt phosphotungstate and doped carbon materials have been explored as bifunctional electrocatalysts for oxygen reactions. mdpi.com

The integration of cobaltous oxalate into hybrid power plants is another emerging research domain. fraunhofer.de For instance, in integrated concentrated solar power (CSP) and photovoltaic (PV) hybrid power plants, there is a need for efficient thermal energy storage systems. fraunhofer.de While not directly using cobaltous oxalate, the development of advanced materials for such integrated systems highlights the potential for designing cobalt-based materials with tailored thermal and chemical properties for energy storage applications.

The development of multi-functional cobaltous oxalate-based materials requires a deep understanding of the structure-property relationships and the ability to control the synthesis of these materials with high precision. The future of this field lies in the rational design of novel composite and hybrid materials with tailored functionalities for a wide range of integrated systems, from portable electronic devices to large-scale energy infrastructure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cobalt(ii)oxalate anhydrous
Reactant of Route 2
Cobalt(ii)oxalate anhydrous

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.